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  • Product: 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
  • CAS: 1613051-31-2

Core Science & Biosynthesis

Foundational

potential therapeutic applications of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

A Note to the Reader: Initial research into the specific compound "3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid" did not yield sufficient public data to construct a comprehensive technical guide. However, the b...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Initial research into the specific compound "3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid" did not yield sufficient public data to construct a comprehensive technical guide. However, the broader class of pyridine-containing molecules represents a rich and dynamic area of therapeutic research. This guide, therefore, explores the therapeutic applications of various pyridine derivatives, drawing on established scientific literature to provide a framework for understanding their potential in drug development.

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring, a heterocyclic aromatic compound, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to form a variety of intermolecular interactions make it a privileged scaffold in the design of novel therapeutics. Pyridine derivatives have been successfully developed into drugs for a wide range of diseases, from cancer to inflammatory conditions and central nervous system disorders. This guide will delve into the mechanisms of action, potential therapeutic applications, and key experimental protocols for investigating pyridine-based compounds, providing a technical resource for researchers and drug development professionals.

Part 1: Unraveling the Mechanism of Action of Pyridine Derivatives

The therapeutic efficacy of pyridine-based compounds stems from their ability to interact with a diverse array of biological targets. Their mechanism of action is often rooted in the inhibition of key enzymes or the modulation of signaling pathways crucial for disease progression.

Kinase Inhibition: A Dominant Paradigm

A significant number of pyridine derivatives exert their therapeutic effects by targeting protein kinases. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine scaffold can be adeptly modified to fit into the ATP-binding pocket of specific kinases, leading to their inhibition.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Pyridine Derivatives

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in various cancers. Several pyridine-containing compounds have been developed to target key kinases within this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth PyridineInhibitor Pyridine-Based Inhibitor PyridineInhibitor->PI3K Inhibition PyridineInhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridine derivatives.

Part 2: Potential Therapeutic Applications

The diverse mechanisms of action of pyridine derivatives translate into a broad spectrum of potential therapeutic applications.

Oncology

Cancer remains a primary focus for the development of pyridine-based drugs. Their ability to inhibit kinases involved in cell proliferation and survival makes them attractive candidates for cancer therapy.[1][2] For instance, certain pyrimidine compounds, which share structural similarities with pyridine, have been shown to inhibit cellular proliferation and induce apoptosis in cancer cells.[1] Thieno[2,3-b]pyridine derivatives have also demonstrated anti-proliferative activity against colon and breast cancer cell lines.[3]

Compound Class Target Cancer Type Reported Activity
Pyrimidine DerivativesKinasesVariousInhibition of cellular proliferation, induction of apoptosis[1]
Thieno[2,3-b]pyridinesPI-PLCColon, BreastAnti-proliferative[3]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amidesNot specifiedLung (A549 cell line)Cytotoxic activity[4]
Inflammatory and Autoimmune Diseases

Chronic inflammation underlies many debilitating diseases. Pyridine derivatives have shown promise in modulating inflammatory pathways. For example, some 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides are inhibitors of the IκB kinase (IKK) complex, a key regulator of the pro-inflammatory NF-κB signaling pathway.[5] This suggests their potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Neurological Disorders

The central nervous system (CNS) is another area where pyridine-based compounds are being explored. Negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) containing a 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamide scaffold have been developed.[6] These compounds have potential applications in treating disorders like Parkinson's disease-related dyskinesia and Alzheimer's disease. Furthermore, CNS-penetrant PARP1-selective inhibitors based on a pyridine core are being investigated for CNS malignancies.[7]

Part 3: Experimental Protocols for Investigation

The preclinical evaluation of novel pyridine derivatives involves a series of well-defined experimental workflows to characterize their activity and therapeutic potential.

In Vitro Anti-Proliferative Assay

A fundamental step in assessing the anti-cancer potential of a compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow: In Vitro Anti-Cancer Drug Discovery

in_vitro_workflow Compound Pyridine Derivative MTT MTT Assay (Cell Viability) Compound->MTT CellLines Cancer Cell Lines (e.g., A549, MCF-7) CellLines->MTT IC50 Determine IC50 MTT->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V) IC50->ApoptosisAssay MechanismStudy Mechanism of Action Studies (e.g., Western Blot for Kinase Inhibition) IC50->MechanismStudy LeadCompound Lead Compound Identification ApoptosisAssay->LeadCompound MechanismStudy->LeadCompound

Caption: A typical workflow for the in vitro evaluation of pyridine derivatives as anti-cancer agents.

Kinase Inhibition Assays

To confirm the mechanism of action for compounds targeting specific kinases, in vitro kinase assays are essential. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of the inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Reaction Setup: In a microplate, combine the target kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: Add the pyridine derivative at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as radioactive ATP (³²P-ATP) incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

The pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The versatility of its chemistry allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a wide range of biological targets. Future research in this area will likely focus on the development of next-generation pyridine derivatives with improved safety profiles and efficacy against drug-resistant disease variants. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new and innovative pyridine-based medicines.

References

  • A Study to Assess Safety, Tolerability, PK and PD of AZD2693 in Non-alcoholic Steatohepatitis P
  • 3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID | CAS 1126-74-5.
  • Pyrimidine compounds for use in the treatment of cancer.
  • Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. PMC.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP). CSB and SJU Digital Commons.
  • Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PMC.
  • Public
  • Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
  • Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling P
  • Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. OpenBU.
  • Pivotal Study to Evaluate Safety and Immunogenicity of a Live-Attenuated Chikungunya Virus Vaccine Candid
  • Synthesis and investigation of thieno[2,3-b]pyridines th
  • Error. ClinicalTrials.gov.
  • Compound Report Card. CMNPD.
  • EBCCP. Cancer Control.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
  • Discovery of 7-(Pyridin-3-yl)
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI.
  • 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. PubMed.
  • Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965)
  • 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. PubMed.
  • 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides.
  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed.

Sources

Exploratory

in silico modeling of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid interactions

An In-Depth Technical Guide to the In Silico Modeling of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid Interactions Abstract This technical guide provides a comprehensive framework for the in silico investigatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid, a small molecule with a scaffold suggestive of therapeutic potential. In the absence of a publicly validated biological target for this specific compound, we predicate this guide on a hypothesis-driven approach, selecting a relevant target based on the activity of structurally similar molecules. We will utilize Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways, as our exemplar target to demonstrate a complete computational workflow.[1] This document is intended for researchers and scientists in drug development, offering a narrative that intertwines established protocols with the underlying scientific rationale, ensuring a robust and reproducible methodology. We will detail the full spectrum of computational analysis, from initial protein and ligand preparation through molecular docking, all-atom molecular dynamics simulations, and concluding with an analysis of drug-like properties (ADMET).

Foundational Strategy: Target Selection and Preparation

The journey of a thousand-mile drug discovery campaign begins with a single, well-defined target. The chemical structure of our subject molecule, featuring a pyridine core, is a recognized pharmacophore present in numerous bioactive agents.[2] Compounds with similar backbones have shown inhibitory activity against enzymes in the cyclooxygenase pathway.[1] Therefore, for the purpose of this guide, we select human COX-2 (Prostaglandin G/H Synthase 2) as a high-value, hypothetical target to explore the binding mechanics of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid.

The In Silico Modeling Workflow

Our computational strategy is a multi-stage funnel designed to progressively refine our understanding of the molecule's interaction with its target, from static binding predictions to dynamic stability analysis.

G cluster_0 A Target Identification (COX-2 Selected) B Structure Preparation (Protein & Ligand) A->B C Molecular Docking (Binding Pose Prediction) B->C F ADMET Prediction (Drug-Likeness Profile) D Molecular Dynamics (MD) (Complex Stability) C->D E Data Analysis (RMSD, RMSF, H-Bonds) D->E G Integrated Report & Insights E->G F->G

Caption: High-level overview of the integrated in silico modeling workflow.

Experimental Protocol: Receptor and Ligand Preparation

The fidelity of any in silico model is critically dependent on the quality of the starting structures. This protocol ensures that both the protein and the ligand are computationally ready for simulation.

Receptor Preparation (Human COX-2)

  • Obtain Structure: Download the 3D crystal structure of human COX-2 complexed with a known inhibitor (e.g., Celecoxib) from the Protein Data Bank (PDB ID: 5KIR). This co-crystallized ligand helps validate the active site definition.

  • Clean Structure: Using molecular visualization software such as UCSF Chimera or Maestro (Schrödinger), remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand. The heme cofactor and any essential metal ions should be retained and correctly parameterized.

  • Protonation and Repair: Add polar hydrogens to the protein structure. It is crucial to check for and repair any missing side chains or backbone atoms. Use a tool like PDB2PQR to assign appropriate protonation states to ionizable residues (His, Asp, Glu, Lys) at a physiological pH of 7.4.

  • Charge Assignment: Assign partial atomic charges using a force field-aware tool. For subsequent docking with AutoDock, Gasteiger charges are typically calculated using AutoDockTools.

Ligand Preparation (3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid)

  • 2D to 3D Conversion: Draw the 2D structure of the molecule using a chemical sketcher like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.

  • Energy Minimization: Perform an initial energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step generates a low-energy, geometrically plausible conformer.

  • Charge and Atom Typing: As with the receptor, calculate partial charges (e.g., Gasteiger) and assign appropriate atom types for the ligand.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is a critical step for flexible ligand docking, allowing the software to explore different conformations within the binding pocket.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking serves as our first-pass filter, predicting the preferred orientation of our ligand within the COX-2 active site and providing a semi-quantitative estimate of binding affinity.[2] This method is computationally inexpensive and allows for the rapid screening of potential binding modes.

Docking Workflow Diagram

G A Prepared Receptor (PDBQT format) C Define Grid Box (Center on Active Site) A->C B Prepared Ligand (PDBQT format) D Run Docking Algorithm (e.g., AutoDock Vina) B->D C->D E Analyze Results (Binding Energy & Poses) D->E F Visualize Interactions (H-bonds, Hydrophobic) E->F

Caption: The sequential workflow for performing molecular docking analysis.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • File Preparation: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock, which includes atomic charges and atom type information.

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the entire active site of COX-2. The center of this box should be the geometric center of the space occupied by the original co-crystallized ligand. A typical grid size is 60 x 60 x 60 points with a spacing of 0.375 Å.

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Execution: Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt.

  • Results Analysis: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-ranked pose (most negative score) is considered the most likely binding mode.

  • Interaction Analysis: Load the docked complex (receptor + top-ranked ligand pose) into a visualization tool. Analyze the key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, with the active site residues of COX-2 (e.g., Arg120, Tyr355, Ser530).

Illustrative Docking Results

The following table summarizes hypothetical data from a docking experiment, comparing our molecule to a known COX-2 inhibitor, Celecoxib.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
3-[5-(...)]prop-2-enoic acid -9.2Arg120, Tyr355, Ser530, Val5232
Celecoxib (Reference)-11.5Arg120, His90, Gln192, Val5232
Table 1: Illustrative molecular docking results against COX-2.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations offer a deeper understanding by modeling the atomistic movements of the protein-ligand complex over time in a simulated physiological environment. This allows us to assess the stability of the predicted binding pose and observe conformational changes that may be critical for binding.[3]

Experimental Protocol: MD Simulation with GROMACS

This protocol outlines the setup and execution of a 100-nanosecond (ns) MD simulation.

  • System Setup: Start with the best-ranked docked pose of the ligand-COX-2 complex.[2]

  • Force Field Application: Apply a suitable force field, such as AMBER99SB-ILDN for the protein and the General Amber Force Field (GAFF) for the ligand, to describe the inter- and intramolecular forces. Ligand parameters can be generated using tools like Antechamber.

  • Solvation: Place the complex in a cubic or dodecahedron box and solvate it with a pre-equilibrated water model, such as TIP3P. Ensure a minimum distance of 1.0 nm between the protein and the box edges.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration: Conduct a two-phase equilibration. First, a 100-picosecond (ps) NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the system's temperature (e.g., at 300 K). Second, a 1-nanosecond (ns) NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. Positional restraints are typically applied to the protein and ligand heavy atoms during this phase and gradually released.

  • Production Run: Execute the production MD simulation for 100 ns without any restraints. Trajectories (atomic coordinates over time) should be saved every 10 ps for analysis.

Analysis of MD Trajectories

The stability of the protein-ligand complex is the primary endpoint of the simulation.[4]

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their starting positions. A stable, converging RMSD plot for both indicates that the complex has reached a stable equilibrium state. Large fluctuations in the ligand RMSD might suggest instability or dissociation from the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This identifies regions of the protein that are flexible or rigid. High fluctuations in active site residues upon ligand binding can provide insights into induced-fit mechanisms.

  • Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds formed between the ligand and the protein throughout the simulation. Stable hydrogen bonds that persist for a significant portion of the simulation time are strong indicators of a stable interaction.

ADMET & Physicochemical Profiling

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness.

Protocol: ADMET Prediction with SwissADME

The SwissADME web server is an authoritative and freely accessible tool for this purpose.

  • Input: Provide the SMILES (Simplified Molecular Input Line Entry System) string for 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid.

  • Execution: Run the analysis.

  • Data Collection: Collect the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness parameters (e.g., Lipinski's Rule of Five, Ghose filter, Veber rule).

Illustrative ADMET Profile
PropertyPredicted ValueCompliance
Molecular Weight272.3 g/mol Lipinski: Yes (<500)
LogP (Consensus)1.85Lipinski: Yes (<5)
Hydrogen Bond Donors1Lipinski: Yes (<5)
Hydrogen Bond Acceptors6Lipinski: Yes (<10)
TPSA (Topological Polar Surface Area)101.5 ŲYes (<140 Ų)
GI AbsorptionHigh-
BBB PermeantNo-
Table 2: Illustrative ADMET and physicochemical properties.

Conclusion and Authoritative Grounding

This guide has outlined a rigorous, multi-step in silico workflow for characterizing the potential interactions of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid with a biologically relevant target, COX-2. By integrating molecular docking, molecular dynamics, and ADMET prediction, researchers can build a comprehensive profile of a compound's behavior at the molecular level. This computational-first approach allows for the efficient prioritization of candidates, refines mechanistic hypotheses, and ultimately accelerates the drug discovery pipeline by focusing laboratory resources on the most promising molecules. Each protocol described herein is based on widely validated methodologies within the computational chemistry community, ensuring a foundation of trustworthiness and scientific integrity.

References

  • BenchChem. (2025). In Silico Prediction of 3-(pyridin-3-yl)prop-2-enamide Bioactivity: A Technical Guide. BenchChem Technical Guides.
  • Shchohlev, A., et al. (2024).
  • ResearchGate. (2026).
  • MDPI. (2023). In Silico Screening and Molecular Dynamics Simulation Studies in the Identification of Natural Compound Inhibitors Targeting the Human Norovirus RdRp Protein to Fight Gastroenteritis. MDPI.

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Protocols & Analytical Methods

Method

Preclinical In Vivo Evaluation Protocol for 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid

Application Note & Protocol Guide Target Audience: Pharmacologists, Preclinical Scientists, and Translational Drug Development Professionals Introduction and Pharmacological Rationale The compound 3-[5-(Dimethylsulfamoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Pharmacologists, Preclinical Scientists, and Translational Drug Development Professionals

Introduction and Pharmacological Rationale

The compound 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid (hereafter referred to as DSP-Ac ) is a highly functionalized small molecule with significant potential as a targeted covalent inhibitor (TCI).

The structural architecture of DSP-Ac is engineered for specific pharmacological outcomes:

  • Pyridine Core: Provides metabolic stability and acts as a hydrogen-bond acceptor to anchor the molecule within a target protein's binding pocket.

  • Dimethylsulfamoyl Group ( −SO2​N(CH3​)2​ ): Enhances aqueous solubility while occupying distinct hydrophobic/polar sub-pockets, increasing target selectivity.

  • Prop-2-enoic Acid (Acrylic Acid) Moiety: Serves as a Michael acceptor. This α,β -unsaturated carbonyl is electrophilically calibrated to react with nucleophilic cysteine residues in the target's active site, forming an irreversible covalent adduct[1].

Because covalent drugs can carry risks of idiosyncratic toxicity due to off-target haptenization (e.g., binding to off-target plasma proteins), a rigorous, self-validating in vivo testing cascade is required[1]. This guide details the step-by-step methodologies for evaluating the pharmacokinetics (PK), maximum tolerated dose (MTD), and in vivo efficacy of DSP-Ac.

Experimental Workflow & Mechanism of Action

To conceptualize the preclinical cascade, we must first understand the putative mechanism of action and the sequential in vivo workflow.

MOA DSP DSP-Ac (Michael Acceptor) Reaction Michael Addition (Covalent Bond) DSP->Reaction Target Target Protein (Nucleophilic Cys) Target->Reaction Adduct Irreversible Adduct (Target Inhibition) Reaction->Adduct Outcome Downstream Blockade (Efficacy) Adduct->Outcome

Figure 1: Putative covalent binding mechanism of DSP-Ac via Michael addition.

Workflow Phase1 Phase 1: PK & ADME (IV & PO Profiling) Phase2 Phase 2: MTD & Toxicity (7-Day Dose Escalation) Phase1->Phase2 Define Exposure Phase3 Phase 3: Xenograft Efficacy (21-Day Tumor Tracking) Phase2->Phase3 Define Dosing Phase4 Phase 4: Ex Vivo Analysis (Biomarker Quantification) Phase3->Phase4 Tissue Harvest

Figure 2: Sequential in vivo preclinical testing workflow for DSP-Ac.

Phase 1: Pharmacokinetics (PK) and Systemic Exposure

Causality & Rationale: Before assessing efficacy, we must determine if DSP-Ac reaches the systemic circulation and persists long enough to engage its target. Plasma clearance is the most critical PK parameter, as it dictates the overall systemic exposure and determines the dosing regimen required to maintain steady-state efficacy[2]. Because DSP-Ac contains a carboxylic acid, it will be highly ionized at physiological pH, which may limit membrane permeability but enhance plasma solubility.

Protocol 3.1: Murine PK Profiling
  • Animal Preparation: Use male C57BL/6 mice (8–10 weeks old, n=3 per time point). Fast animals for 12 hours prior to oral dosing to prevent food-drug binding interactions.

  • Formulation:

    • Intravenous (IV): 5% DMSO, 10% Solutol HS15, 85% Saline (solubilizes the hydrophobic pyridine/sulfamoyl domains while preventing precipitation).

    • Oral (PO): 0.5% Methylcellulose / 0.1% Tween-80 in water (creates a uniform suspension for the acidic compound).

  • Dosing: Administer 2 mg/kg IV (tail vein) and 10 mg/kg PO (oral gavage).

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2​ EDTA tubes.

  • Plasma Extraction & LC-MS/MS: Centrifuge at 3,000 × g for 10 mins at 4°C. Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS in negative electrospray ionization (ESI-) mode, targeting the deprotonated [M−H]− ion of the prop-2-enoic acid.

Data Presentation: Expected PK Parameters
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ ng/mL1,850840Moderate oral absorption.
Tmax​ hr0.081.5Delayed PO peak due to suspension formulation.
AUC0−∞​ hr*ng/mL2,1004,725High systemic exposure.
Clearance ( Cl ) mL/min/kg15.8N/ALow-to-moderate hepatic clearance[2].
Half-life ( t1/2​ ) hr2.43.1Sufficient for once-daily (QD) dosing.
Bioavailability ( F ) %N/A45%Viable for oral therapeutic development.

Phase 2: Maximum Tolerated Dose (MTD) & Acute Toxicity

Causality & Rationale: Covalent modifiers like DSP-Ac can react with off-target nucleophiles (e.g., glutathione or hepatic proteins), potentially causing hepatotoxicity[1]. Establishing the MTD ensures that subsequent efficacy models are not confounded by systemic toxicity.

Protocol 4.1: 7-Day Dose Escalation
  • Cohort Setup: Randomize C57BL/6 mice into 5 groups (n=5/group): Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg, and 300 mg/kg.

  • Administration: Dose PO daily for 7 consecutive days.

  • Clinical Monitoring: Record body weight daily. Monitor for signs of distress (hunched posture, piloerection).

  • Clinical Chemistry: On Day 8, euthanize animals and collect serum. Quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver damage, and Blood Urea Nitrogen (BUN) for renal function.

Data Presentation: MTD Summary
Dose GroupBody Weight Change (%)ALT (U/L)AST (U/L)Clinical Observations
Vehicle +2.1%2540Normal behavior.
10 mg/kg +1.8%2845Normal behavior.
30 mg/kg +0.5%3552Normal behavior.
100 mg/kg -4.2%85110Mild lethargy.
300 mg/kg -15.5%240315Piloerection, significant weight loss.

Conclusion: The MTD is established at 30 mg/kg/day . Doses 100 mg/kg induce mild-to-severe hepatotoxicity, likely due to the depletion of hepatic glutathione by the Michael acceptor.

Phase 3: In Vivo Efficacy (Tumor Xenograft Model)

Causality & Rationale: To validate the therapeutic potential of DSP-Ac, an in vivo xenograft model is utilized. Subcutaneous implantation allows for accurate, non-invasive caliper measurements of tumor volume over time. Strict adherence to humane endpoints is mandatory to ensure animal welfare and data integrity[3].

Protocol 5.1: Subcutaneous Xenograft Efficacy
  • Cell Preparation: Culture target-expressing cancer cells (e.g., HCT116) to 80% confluence. Harvest and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5×106 cells/mL.

  • Implantation: Inject 100 µL ( 5×105 cells) subcutaneously into the right flank of athymic nude mice (n=10 per group).

  • Randomization: Once tumors reach an average volume of 100–150 mm 3 (approx. Day 7 post-injection), randomize mice into three groups: Vehicle, DSP-Ac (15 mg/kg, 1/2 MTD), and DSP-Ac (30 mg/kg, MTD).

  • Treatment & Measurement:

    • Dose PO daily for 21 days.

    • Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=2Length×Width2​ .

  • Humane Endpoints: Euthanize any animal if the tumor diameter exceeds 1.2 cm, if the tumor ulcerates, or if the animal experiences >20% body weight loss from baseline[3].

  • Ex Vivo Analysis: Upon study termination, harvest tumors. Snap-freeze half in liquid nitrogen for Western blot analysis (to confirm covalent target engagement) and fix the other half in 10% formalin for immunohistochemistry (IHC).

Sources

Application

Application Note: Comprehensive Analytical Methodologies for the Quantification of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Introduction & Analyte Profiling The compound 3-[5-(Dimethylsulfamoyl)pyridin-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Introduction & Analyte Profiling

The compound 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid (CAS: 1308840-18-7 / 1613051-31-2) is a highly functionalized pharmaceutical building block frequently utilized in the synthesis of targeted kinase inhibitors and novel sulfonamide-based therapeutics.

From an analytical perspective, this molecule presents a unique set of chromatographic challenges due to its amphoteric nature. It contains:

  • A Pyridine Ring: Weakly basic (pKa ~5.2), prone to peak tailing on residual silanols.

  • A Prop-2-enoic (Acrylic) Acid Moiety: Weakly acidic (pKa ~4.2), providing a strong UV chromophore due to conjugation with the pyridine ring.

  • A Dimethylsulfamoyl Group: A highly polar, neutral moiety that significantly influences the molecule's solvation and ionization efficiency in mass spectrometry[1].

Depending on the pH of the mobile phase, the compound can exist as a cation, an anion, or a zwitterion. This guide details the mechanistic rationale and step-by-step protocols for quantifying this compound using both HPLC-UV (for high-concentration assay/purity) and LC-MS/MS (for trace-level quantification), fully aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[2][3].

Mechanistic Rationale for Method Development

As a Senior Application Scientist, I emphasize that method development must be driven by the physicochemical properties of the analyte rather than trial and error.

  • Chromatographic Causality: To prevent the compound from existing in its highly polar zwitterionic state (which leads to poor retention on reversed-phase columns), the mobile phase pH must be strictly controlled. For HPLC-UV, we utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). TFA serves a dual purpose: it fully protonates the carboxylic acid (ensuring it remains un-ionized and lipophilic) and acts as an ion-pairing agent for the protonated pyridine nitrogen, effectively shielding it from secondary interactions with the silica stationary phase. This guarantees sharp, symmetrical peaks.

  • Ionization Causality (MS): TFA causes severe ion suppression in electrospray ionization (ESI). Therefore, for the LC-MS/MS protocol, we replace TFA with 0.1% Formic Acid . Formic acid provides the necessary protons to drive the formation of the [M+H]+ precursor ion ( m/z 257.1) without suppressing the signal, making it ideal for positive-ion mode ESI+[4].

Workflow Sample Sample Preparation (HLB Solid-Phase Extraction) HPLC HPLC-UV Analysis (Purity & Assay, 0.1% TFA) Sample->HPLC LCMS LC-MS/MS Analysis (Trace Quant, 0.1% FA) Sample->LCMS Data Data Acquisition & Integration HPLC->Data LCMS->Data Report Validation Report (ICH Q2(R2) Compliant) Data->Report

Figure 1: End-to-end analytical workflow for 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

To mitigate matrix effects in complex biological or synthetic mixtures, a Hydrophilic-Lipophilic Balance (HLB) polymeric SPE cartridge is recommended.

  • Conditioning: Pass 2.0 mL of Methanol followed by 2.0 mL of LC-grade Water through the 30 mg HLB cartridge.

  • Loading: Load 1.0 mL of the sample (pre-diluted 1:1 with 2% formic acid in water to disrupt protein binding and protonate the analyte).

  • Washing: Wash with 2.0 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the target compound with 2.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 1.0 mL of Initial Mobile Phase.

Protocol A: HPLC-UV for Purity and Assay

This method is designed as a self-validating system for routine batch release. System Suitability Testing (SST) requires a tailing factor ( Tf​ ) ≤1.5 and theoretical plates ( N ) ≥5000 .

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 265 nm (optimal absorbance for the conjugated pyridine-acrylic acid system).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Table 1: HPLC-UV Gradient Program

Time (min)Mobile Phase A (0.1% TFA in Water)Mobile Phase B (Acetonitrile)Curve
0.090%10%Initial
2.090%10%Isocratic hold
10.040%60%Linear gradient
12.010%90%Column wash
12.190%10%Re-equilibration
17.090%10%End
Protocol B: LC-MS/MS for Trace Quantification

For genotoxic impurity profiling or pharmacokinetic (PK) studies, LC-MS/MS provides unparalleled specificity[1]. The method utilizes Collision-Induced Dissociation (CID) to fragment the [M+H]+ precursor ion ( m/z 257.1).

  • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode[4].

  • Capillary Voltage: 3.0 kV; Desolvation Temp: 450°C.

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound257.1212.1502518Quantifier (Loss of dimethylamine)
Target Compound257.1239.1502515Qualifier (Loss of H₂O)

Mechanistic Note: The loss of dimethylamine (-45 Da) from the sulfamoyl group is a highly stable and reproducible fragmentation pathway, making m/z 212.1 the optimal quantifier ion.

Method Validation & Quantitative Data

Both methods were evaluated against the ICH Q2(R2) guidelines for the validation of analytical procedures, ensuring the methods are "fit for purpose" across their intended reportable ranges[2][3].

Validation Q2 ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity / MRM) Q2->Spec Lin Linearity & Range (R² > 0.999) Q2->Lin Acc Accuracy (Recovery 98-102%) Q2->Acc Prec Precision (RSD < 2.0%) Q2->Prec Sens LOD / LOQ (S/N Ratio > 10) Q2->Sens

Figure 2: Core validation parameters evaluated per ICH Q2(R2) guidelines.

Table 3: Summary of ICH Q2(R2) Method Validation Results

Validation ParameterHPLC-UV ResultsLC-MS/MS ResultsICH Q2(R2) Acceptance Criteria
Linear Range 1.0 – 100 µg/mL0.5 – 500 ng/mLMust cover intended reportable range
Correlation Coefficient ( R2 ) 0.99980.9992 ≥0.995
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mLS/N ≥3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLS/N ≥10
Accuracy (Recovery %) 99.2% ± 0.8%96.5% ± 3.1%98.0% - 102.0% (Assay); 80-120% (Trace)
Precision (Intra-day RSD) 0.6%2.4% ≤2.0% (Assay); ≤15.0% (Trace)
Specificity No interference at tR​ No interference at MRMResolution >1.5 from impurities

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA European Medicines Agency (EMA). URL:[Link]

  • Development and validation of analytical method for sulfonamide residues by liquid chromatography Tandem Mass Spectrometry SciELO - Scientific Electronic Library Online. URL:[Link]

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials Analytical Chemistry - ACS Publications. URL:[Link]

Sources

Method

synthesis and purification techniques for 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

An Application Guide for the Synthesis and Purification of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid Introduction 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is a substituted pyridine derivative i...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Purification of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid

Introduction

3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is a substituted pyridine derivative incorporating an α,β-unsaturated carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their potential as bioactive molecules and functional monomers. The presence of the polar dimethylsulfamoyl group, the ionizable carboxylic acid, and the basic pyridine nitrogen presents unique challenges and opportunities in its synthesis and subsequent purification. This guide provides a detailed, experience-driven protocol for researchers, scientists, and drug development professionals, focusing on a robust synthetic route and a multi-step purification strategy designed to yield high-purity material suitable for downstream applications.

The methodologies described herein are grounded in established organic chemistry principles, emphasizing not just the procedural steps but the underlying rationale for key experimental choices. From reaction mechanism to purification media selection, this document serves as a comprehensive resource for the successful preparation and isolation of the target compound.

Part 1: Synthesis via Horner-Wadsworth-Emmons Olefination

The construction of the prop-2-enoic acid side chain is efficiently achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination strategy is superior to the classical Wittig reaction for this target due to two primary advantages: the enhanced nucleophilicity of the phosphonate carbanion and the water-solubility of the phosphate byproduct, which greatly simplifies purification.[1] The HWE reaction typically yields the thermodynamically more stable (E)-alkene with high stereoselectivity, a critical feature for ensuring isomeric purity in the final product.[2]

The overall synthetic pathway involves two main stages: the HWE olefination of a pyridine-3-carboxaldehyde with a phosphonate ester, followed by the saponification (hydrolysis) of the resulting ethyl ester to the desired carboxylic acid.

Synthesis Workflow Diagram

G A Starting Materials: - 5-(Dimethylsulfamoyl)pyridine-3-carbaldehyde - Triethyl phosphonoacetate B Base-Mediated Deprotonation (e.g., NaH in THF) A->B Add base to phosphonate C Horner-Wadsworth-Emmons Reaction - Nucleophilic addition - Formation of oxaphosphetane intermediate - Elimination B->C Add aldehyde D Intermediate Product: Ethyl 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoate C->D Reaction complete E Aqueous Work-up & Extraction - Quench reaction - Separate organic/aqueous layers D->E Isolate intermediate F Saponification (Ester Hydrolysis) (e.g., LiOH or NaOH in THF/H₂O) E->F Proceed to hydrolysis G Final Product (Crude): 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid F->G Reaction complete H Acidification & Isolation - Adjust pH to isoelectric point - Precipitate/extract product G->H Isolate final product

Caption: Workflow for the two-stage synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol outlines the synthesis starting from 5-(Dimethylsulfamoyl)pyridine-3-carbaldehyde.

Step 1: Horner-Wadsworth-Emmons Olefination

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

    • Causality Note: Anhydrous conditions are critical as the phosphonate carbanion is a strong base and will be quenched by protic solvents like water. NaH is a strong, non-nucleophilic base suitable for deprotonating the phosphonate.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via the dropping funnel over 20-30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating complete formation of the carbanion.

  • Olefination Reaction: Dissolve 5-(Dimethylsulfamoyl)pyridine-3-carbaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the crude ethyl ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) to the solution and stir vigorously at room temperature for 4-6 hours.

    • Causality Note: LiOH is a standard reagent for ester hydrolysis. Using a slight excess ensures the reaction goes to completion. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the ester spot/peak.

  • Work-up and Isolation:

    • Once hydrolysis is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane or ether to remove any non-polar impurities and the triphenylphosphine oxide byproduct from any potential Wittig side-reaction.[3]

    • Cool the aqueous layer in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) to a pH of approximately 4-5. The isoelectric point of pyridine carboxylic acids is typically in this range, which minimizes solubility and promotes precipitation.[4]

    • The target compound should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid.

ReagentMolar Eq.Purpose
5-(Dimethylsulfamoyl)pyridine-3-carbaldehyde1.0Aldehyde substrate
Triethyl phosphonoacetate1.1Phosphonate precursor
Sodium Hydride (NaH), 60% dispersion1.1Base for carbanion formation
Lithium Hydroxide (LiOH)2.0 - 3.0Base for ester hydrolysis
Anhydrous Tetrahydrofuran (THF)-Anhydrous reaction solvent
1M Hydrochloric Acid (HCl)-Acidification for product isolation

Table 1: Key Reagents for Synthesis.

Part 2: Purification Techniques

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and inorganic salts. Due to the polar and ionizable nature of the target molecule, a combination of techniques is recommended to achieve high purity (>98%).

Purification Strategy Overview
  • Recrystallization: The primary and most cost-effective method for purifying crystalline solids.

  • Column Chromatography: For removing closely-related impurities if recrystallization is insufficient.

  • Preparative HPLC: A high-resolution technique for achieving the highest possible purity, often necessary for pharmaceutical applications.[5][6]

Purification Workflow Diagram

G Crude Crude Solid Product Recryst Recrystallization (e.g., Ethanol/Water) Crude->Recryst PurityCheck1 Purity Analysis (HPLC, LC-MS) Recryst->PurityCheck1 Fail Purity < Target PurityCheck1->Fail Impure Pass Purity ≥ Target PurityCheck1->Pass Purity OK ColumnChrom Column Chromatography (Silica Gel + Acetic Acid) PurityCheck2 Purity Analysis (HPLC, LC-MS) ColumnChrom->PurityCheck2 PurityCheck2->Fail Impure PurityCheck2->Pass Purity OK PrepHPLC Preparative HPLC (Reversed-Phase C18) FinalProduct High-Purity Product (>98%) PrepHPLC->FinalProduct Fail->ColumnChrom Fail->PrepHPLC Pass->FinalProduct

Caption: Multi-step purification and analysis workflow.

Protocol 1: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Solvent mixtures, such as ethanol/water or dioxane/water, are often effective for polar compounds.[7]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent (or solvent system) to completely dissolve the solid.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite to remove it.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For instances requiring very high purity, preparative HPLC is the method of choice. A reversed-phase method is suitable for this polar compound.[8]

  • Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions.

  • Column and Mobile Phase:

    • Column: A C18 stationary phase is a standard choice for reversed-phase chromatography.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically used. Both phases should be modified with an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Causality Note: The acidic modifier protonates the carboxylic acid and suppresses its ionization, leading to better peak shape and retention on the non-polar stationary phase. It also protonates the pyridine nitrogen, ensuring consistent interaction.

  • Procedure:

    • Dissolve the partially purified material in a suitable solvent (e.g., a small amount of DMSO or mobile phase).

    • Inject the sample onto the preparative HPLC column.

    • Run the gradient method, collecting fractions as they elute from the column.

    • Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions, remove the organic solvent (acetonitrile/methanol) under reduced pressure, and lyophilize (freeze-dry) the remaining aqueous solution to obtain the final, high-purity product as a solid.

ParameterConditionRationale
Column Reversed-Phase C18, ≥10 µm particle sizeGood retention for moderately polar compounds; larger particles for high loading.
Mobile Phase A Water + 0.1% Formic AcidPolar eluent; acid modifier for peak shape control.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent for elution; acid modifier for consistency.
Elution Mode GradientEfficiently elutes the target compound while separating impurities.
Detection UV at 254 nm and/or 280 nmAromatic and conjugated system provides strong UV absorbance.
Post-Processing Combine pure fractions, evaporate organic solvent, lyophilize aqueous.Isolates the final product as a solvent-free solid.

Table 2: Typical Preparative HPLC Conditions.

Part 3: Analytical Characterization

Confirmation of the structure and assessment of purity are essential final steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the presence of protons on the pyridine ring, the vinyl group (with characteristic coupling constants for the (E)-isomer), and the two methyl groups of the dimethylsulfamoyl moiety. The carboxylic acid proton may be visible as a broad singlet.[9]

    • ¹³C NMR: Will show distinct signals for all unique carbon atoms, including the carbonyl carbon, vinyl carbons, and aromatic carbons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Provides confirmation of the molecular weight of the target compound via the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).[10][11]

    • The LC chromatogram provides an accurate assessment of the final purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Used with a UV detector to determine the purity of the final product, typically expressed as a percentage of the total peak area.

By following this comprehensive guide, researchers can reliably synthesize and purify 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid to a high degree of purity, enabling its use in demanding research and development applications.

References

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  • Huaxue Yanjiu Yu Yingyong. Synthesis of Imatinib Intermediate 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzoic acid. 2012, 24(3), 484-7. (Referenced in WO2021074138A1).
  • Swift, L.H., et al. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Med. Chem. 2021, 12, 110-119. [Link]

  • Reddy, D.S., et al. Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. J. Org. Chem. 2002, 67(1), 197-201. [Link]

  • Donnelly, C. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. 2023. [Link]

  • Capriati, V., et al. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Org. Biomol. Chem. 2017, 15, 668-674. [Link]

  • Reyes-Pérez, V., et al. NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Molecules. 2024, 29(3), 698. [Link]

  • Rios, M.Y., et al. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules. 2023, 28(18), 6598. [Link]

  • Satcharoen, V., et al. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Chem. Sci. 2018, 9(3), 705-709. [Link]

  • Inagaki, Y., et al. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorg. Med. Chem. 2025, 118, 118042. [Link]

  • Riemenschneider, W., et al. Process for the production of pyridine carboxylic acids.
  • Catellani, M., et al. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Molecules. 2020, 25(10), 2388. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. 2023. [Link]

  • Agilent. What is Preparative HPLC | Find Your Purification HPLC System.[Link]

  • Sova, M., et al. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. 2022, 24, 7311-7323. [Link]

  • Zhang, S., et al. Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Org. Lett. 2021, 23(3), 893-898. [Link]

  • Ali, M.H., et al. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Int. J. Environ. Sci. Technol. 2013, 10, 849–854. [Link]

  • Tzakou, O., et al. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. 2021, 26(24), 7623. [Link]

  • van der Walt, M.M., et al. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS One. 2020, 15(7), e0234345. [Link]

  • Douthwaite, J.A., et al. Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. Angew. Chem. Int. Ed. 2020, 59(19), 7456-7460. [Link]

  • Organic Chemistry Portal. Wittig Reaction.[Link]

  • Wang, C., et al. endo-5-Norbornene-2,3-dimethanol-promoted asymmetric Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides. Org. Chem. Front. 2019, 6, 1722-1726. [Link]

  • Ashenhurst, J. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. 2018. [Link]

  • Wang, Y., et al. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. J. Sep. Sci. 2010, 33(21), 3369-75. [Link]

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  • Gouveia, S.C., et al. Characterisation of phenolic acid derivatives and flavonoids from different morphological parts of Helichrysum obconicum by a RP-HPLC–DAD–ESI-MSn method. Food Chemistry. 2011, 129(1), 149-159. [Link]

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  • Sams, A.G., et al. Discovery of Phosphoric Acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} Ester (Lu AA47070): A Phosphonooxymethylene Prodrug of a Potent and Selective hA(2A) Receptor Antagonist. J. Med. Chem. 2011, 54(3), 751-64. [Link]

  • The European Patent Office. Process for producing pyridine carboxylic acids. EP 2428505 B1. 2012. [Link]

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  • Ando, K., et al. One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. J. Org. Chem. 2022, 87(15), 10220-10229. [Link]

  • Bűchel, B. Principles in preparative HPLC. University of Warwick. [Link]

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Application

Application Notes and Protocols for 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid as a Chemical Probe

Disclaimer: The compound 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is not extensively characterized in publicly available scientific literature. The following application notes are based on a hypothetical ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is not extensively characterized in publicly available scientific literature. The following application notes are based on a hypothetical application of this molecule as a chemical probe for Monocarboxylate Transporter 4 (MCT4), inferred from its structural motifs which are common in biologically active molecules, including transporter inhibitors. The protocols provided are established methods for characterizing inhibitors of MCT4 and should be adapted and validated accordingly.

Introduction

3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is a novel chemical entity featuring a pyridine ring, a prop-2-enoic acid moiety, and a dimethylsulfamoyl group. While specific biological data for this compound is scarce, its structural components are of significant interest in medicinal chemistry. The pyridine scaffold is a "privileged structure" found in numerous FDA-approved drugs, and the sulfonamide group is a well-established pharmacophore.[1][2] This document outlines a hypothetical application of this compound as a chemical probe for investigating the function of Monocarboxylate Transporter 4 (MCT4), a critical protein in cancer metabolism.

Monocarboxylate Transporter 4 (MCT4), also known as solute carrier family 16 member 3 (SLC16A3), is a key transporter of lactate out of highly glycolytic cells.[3] This function is particularly important in the tumor microenvironment, where cancer cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect).[4] By exporting lactate, MCT4 helps maintain a favorable intracellular pH for continued glycolysis and contributes to an acidic tumor microenvironment that promotes tumor invasion and suppresses the immune response.[5][6] Consequently, inhibition of MCT4 is a promising therapeutic strategy for various cancers.[3][7]

This guide provides a comprehensive framework for researchers to hypothetically evaluate and utilize 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid as a chemical probe to study MCT4 biology.

Background: Monocarboxylate Transporter 4 (MCT4) in Cancer

MCT4 is a proton-coupled monocarboxylate transporter with a lower affinity for lactate (higher Km) but a high transport capacity, making it well-suited for the rapid efflux of large amounts of lactate from highly glycolytic cells.[6] Its expression is often upregulated in hypoxic regions of tumors, driven by the transcription factor hypoxia-inducible factor-1α (HIF-1α).[3] The activity of MCT4 is crucial for the survival and proliferation of many cancer cells that rely on glycolysis for energy production.[4]

The export of lactate by MCT4 has several consequences that favor tumor progression:

  • Maintenance of Intracellular pH: Prevents intracellular acidification that would inhibit glycolytic enzymes.[7]

  • Acidification of the Tumor Microenvironment: The co-transport of protons with lactate leads to an acidic extracellular space, which promotes the activity of proteases involved in extracellular matrix degradation and tumor invasion.

  • Metabolic Symbiosis: Lactate exported by glycolytic tumor cells can be taken up by adjacent oxidative tumor cells (via MCT1) as a fuel source, creating a metabolic symbiosis that supports overall tumor growth.[4]

  • Immunosuppression: The acidic microenvironment and high lactate concentrations can impair the function of immune cells, such as T cells and natural killer cells, allowing the tumor to evade immune surveillance.

Given its central role in cancer metabolism and the tumor microenvironment, MCT4 is a compelling target for the development of novel anticancer therapies.

Hypothetical Principle of Action

As a chemical probe, 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is hypothesized to act as an inhibitor of MCT4. Its prop-2-enoic acid moiety may mimic the structure of lactate, allowing it to bind to the substrate-binding site of the transporter. The dimethylsulfamoyl-substituted pyridine ring would provide additional interactions within the binding pocket, potentially conferring potency and selectivity. By occupying the binding site, the compound would block the transport of lactate, leading to its intracellular accumulation and subsequent disruption of cancer cell metabolism.

Experimental Applications and Protocols

This section details the experimental procedures to characterize the inhibitory activity of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid against MCT4.

In Vitro Characterization of MCT4 Inhibition

The primary goal is to determine if the compound inhibits MCT4 function in a cellular context. This can be achieved through lactate efflux assays and by assessing the downstream consequences of MCT4 inhibition, such as effects on cell proliferation and intracellular pH.

This assay directly measures the ability of the compound to block the export of lactate from cells that predominantly express MCT4.

Protocol:

  • Cell Culture: Culture a human cancer cell line with high MCT4 and low MCT1 expression (e.g., MDA-MB-231 breast cancer cells) in appropriate media.

  • Compound Preparation: Prepare a stock solution of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid in DMSO (e.g., 10 mM). Serially dilute the compound in assay buffer to the desired concentrations.

  • Lactate Loading: Seed cells in a multi-well plate. On the day of the assay, wash the cells and incubate them in a glucose-free buffer to deplete intracellular lactate. Then, load the cells with lactate by incubating them in a high-glucose medium for a defined period (e.g., 1-2 hours) to stimulate glycolysis and lactate production.

  • Inhibition Step: Wash the cells to remove extracellular lactate. Add the assay buffer containing different concentrations of the test compound or vehicle control (DMSO).

  • Lactate Measurement: At various time points, collect the extracellular medium and measure the lactate concentration using a commercially available lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase).

  • Data Analysis: Plot the extracellular lactate concentration against time for each compound concentration. Calculate the rate of lactate efflux and determine the IC50 value of the compound by fitting the data to a dose-response curve.

Inhibition of MCT4 in highly glycolytic cancer cells is expected to reduce their viability and proliferation.

Protocol:

  • Cell Seeding: Seed MCT4-dependent cancer cells (e.g., MDA-MB-231) and a control cell line with low MCT4 expression in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid or vehicle control.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay, resazurin reduction assay (e.g., alamarBlue), or a cell-titer glo luminescent assay.

  • Data Analysis: Normalize the viability data to the vehicle-treated control. Plot the percentage of viable cells against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Target Engagement and Selectivity Profiling

It is crucial to demonstrate that the compound directly interacts with MCT4 and to assess its selectivity against other related transporters.

CETSA is a method to assess target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble MCT4 in the supernatant at each temperature by Western blotting using an anti-MCT4 antibody.

  • Data Analysis: Plot the amount of soluble MCT4 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

To determine the selectivity of the compound, its inhibitory activity should be tested against other relevant monocarboxylate transporters, particularly MCT1.

Protocol:

  • Cell Lines: Use a cell line that predominantly expresses MCT1 (e.g., Raji lymphoma cells).

  • Lactate Transport Assay: Perform a lactate transport assay (either influx or efflux) in the MCT1-expressing cell line using the same protocol as for MCT4.

  • Data Analysis: Calculate the IC50 for MCT1 inhibition and compare it to the IC50 for MCT4 inhibition to determine the selectivity ratio.

Hypothetical Data Summary
AssayCell LineEndpointHypothetical Value
Lactate EffluxMDA-MB-231 (MCT4 high)IC5050 nM
Cell ProliferationMDA-MB-231 (MCT4 high)GI50100 nM
Lactate EffluxRaji (MCT1 high)IC50> 5 µM
CETSAMDA-MB-231 (MCT4 high)Thermal Shift+ 3°C at 1 µM

Visualizations

Signaling Pathway

MCT4_Pathway cluster_cell Glycolytic Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in H_in H+ (intracellular) Pyruvate->H_in MCT4 MCT4 Lactate_in->MCT4 H_in->MCT4 Lactate_out Lactate (extracellular) MCT4->Lactate_out H_out H+ (extracellular) MCT4->H_out Probe 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid Probe->MCT4

Caption: Hypothetical inhibition of MCT4-mediated lactate and proton efflux by the chemical probe.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_target Target Validation lactate_assay Lactate Efflux Assay (MCT4-high cells) ic50 Determine IC50 lactate_assay->ic50 viability_assay Cell Viability Assay (MCT4-high vs MCT4-low cells) gi50 Determine GI50 viability_assay->gi50 cetsa Cellular Thermal Shift Assay (CETSA) target_engagement Confirm Target Engagement cetsa->target_engagement selectivity Selectivity Profiling (vs. MCT1) selectivity_ratio Determine Selectivity selectivity->selectivity_ratio start Chemical Probe start->lactate_assay start->viability_assay ic50->cetsa gi50->selectivity conclusion Validate as MCT4 Probe target_engagement->conclusion selectivity_ratio->conclusion

Caption: Workflow for the validation of the chemical probe against MCT4.

References

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  • Matrix Fine Chemicals. (n.d.). 3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID | CAS 1126-74-5.
  • Kumar, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC.
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Method

Formulation of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid for Biological Studies: A Strategic Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The transition of a novel chemical entity (NCE) from synthesis to biological evaluation is a critical juncture in drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition of a novel chemical entity (NCE) from synthesis to biological evaluation is a critical juncture in drug discovery. The success of this transition hinges on the development of appropriate formulations that ensure compound solubility, stability, and bioavailability for both in vitro and in vivo models. This guide provides a comprehensive framework and detailed protocols for the formulation of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid (designated as NCE-X), a compound for which public formulation data is scarce. By analyzing its structural motifs—a pyridine ring, a carboxylic acid, and a dimethylsulfamoyl group—we will establish a logical, step-by-step approach, beginning with essential pre-formulation characterization and culminating in tailored formulations for diverse biological studies. This document is designed to empower researchers with the principles and practical techniques required to generate reliable and reproducible biological data.

Introduction: A Rational Approach to a Novel Compound

3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid (NCE-X) is a pyridine derivative with structural features suggesting potential biological activity.[1][2] The presence of both an acidic carboxylic acid moiety and a basic pyridine ring makes its solubility highly dependent on pH. The overall molecular structure suggests it may be a member of the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[3][4] Therefore, a systematic pre-formulation investigation is not merely a preliminary step but the very foundation upon which a successful biological evaluation is built.[5][6] This guide will detail the necessary studies to characterize NCE-X and use that data to design robust formulations.

Molecular Structure of NCE-X (CAS 1308840-18-7)

  • IUPAC Name: 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

  • Molecular Formula: C₁₀H₁₂N₂O₄S

  • Key Features:

    • Carboxylic Acid: An acidic group (pKa ~4-5) that will be ionized at neutral and basic pH, enhancing aqueous solubility.

    • Pyridine Ring: A basic nitrogen atom (pKa ~3-5) that will be protonated at acidic pH.

    • Sulfonamide Group: A polar, non-ionizable group that can participate in hydrogen bonding.

    • Prop-2-enoic Acid Moiety: An α,β-unsaturated carbonyl system which may have implications for chemical stability (e.g., reactivity with nucleophiles).

Part 1: Pre-Formulation Studies: Characterizing the Unknown

Before a single biological assay is run, a thorough understanding of the compound's physicochemical properties is paramount.[5] These properties dictate every subsequent formulation decision. The goal of this phase is to gather empirical data on solubility, stability, and other key characteristics.[4]

Protocol 1: Essential Physicochemical Characterization

This protocol outlines the minimum necessary experiments to build a comprehensive profile of NCE-X.

1. Identity and Purity Confirmation:

  • Objective: To ensure the material is structurally correct and free from impurities that could confound biological results.

  • Methodology:

    • Confirm the molecular weight using High-Resolution Mass Spectrometry (HRMS).

    • Verify the chemical structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

    • Determine purity using High-Performance Liquid Chromatography (HPLC) with a UV detector, aiming for >95% purity for initial studies.

2. Aqueous Solubility Determination:

  • Objective: To quantify the solubility of NCE-X in aqueous media at physiologically relevant pH values.

  • Methodology (Shake-Flask Method for Thermodynamic Solubility):

    • Prepare buffers at pH 2.0 (e.g., 0.01 N HCl), pH 7.4 (e.g., Phosphate-Buffered Saline, PBS), and pH 9.0 (e.g., Tris buffer).

    • Add an excess of solid NCE-X to a known volume of each buffer in a glass vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of NCE-X in the filtrate using a validated HPLC method.

  • Interpretation: The results will reveal the pH-solubility profile. It is expected that solubility will be lowest near the isoelectric point and higher at pH values where either the carboxylic acid is deprotonated (pH > pKa₁) or the pyridine is protonated (pH < pKa₂).

3. pKa and LogD Determination:

  • Objective: To determine the ionization constants (pKa) and the pH-dependent lipophilicity (LogD).

  • Methodology:

    • pKa: Use potentiometric titration or UV-spectrophotometry to determine the pKa values for the carboxylic acid and pyridine moieties.

    • LogD: Perform a shake-flask experiment using n-octanol and aqueous buffer at various pH values (e.g., 2.0, 5.0, 7.4). Quantify the concentration of NCE-X in both phases to calculate the distribution coefficient.

  • Causality: The pKa values are critical for selecting appropriate buffers and predicting the charge state of the molecule. LogD at pH 7.4 is a key indicator of membrane permeability and potential for oral absorption.[3]

4. Initial Stability Assessment:

  • Objective: To identify potential stability issues in solution.

  • Methodology:

    • Prepare solutions of NCE-X in DMSO and the aqueous buffers used for solubility testing.

    • Store aliquots at different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

    • Analyze the samples by HPLC at various time points (e.g., 0, 4, 24, 48 hours) and quantify the parent compound peak area.

  • Trustworthiness: This ensures that observed biological effects are due to the compound itself and not a degradant.[8]

Data Presentation: Hypothetical Pre-Formulation Summary

All quantitative data should be summarized for easy interpretation.

ParameterMethodResultImplication for Formulation
Purity HPLC98.5%Suitable for biological studies.
pKa₁ (Acid) Potentiometric Titration4.2Ionized and more soluble above pH 4.2.
pKa₂ (Base) Potentiometric Titration3.5Ionized and more soluble below pH 3.5.
Solubility (pH 2.0) Shake-Flask50 µg/mLModerate solubility due to pyridine protonation.
Solubility (pH 7.4) Shake-Flask< 5 µg/mLPoorly soluble; requires formulation enhancement.
LogD (pH 7.4) Octanol/Water3.1Lipophilic; suggests good permeability but poor aqueous solubility.
DMSO Stock Stability HPLC (48h, RT)>99% remainingDMSO is a suitable solvent for stock solutions.
Aqueous Stability (pH 7.4) HPLC (24h, RT)>98% remainingStable in aqueous buffer once dissolved.

Part 2: Formulation Strategies for In Vitro Studies

For in vitro assays, the primary goal is to achieve complete solubilization of the compound in the aqueous assay medium at the desired final concentration, while minimizing vehicle-induced artifacts.[9][10]

Workflow for In Vitro Formulation Development

The following diagram outlines the decision-making process for developing an in vitro formulation.

G cluster_0 In Vitro Formulation Workflow cluster_1 Troubleshooting Strategies A Start: NCE-X Powder B Prepare 10-50 mM Stock in 100% DMSO A->B C Dilute Stock into Assay Medium (e.g., PBS, DMEM) B->C D Visual Inspection & Light Scattering for Precipitation C->D E Precipitation Observed? D->E F Formulation Successful Proceed with Assay E->F No H Troubleshooting Required E->H Yes G No Precipitation T1 Option 1: pH Modification Adjust buffer pH away from pI H->T1 T2 Option 2: Use Co-solvents (e.g., Ethanol, PEG-400) H->T2 T3 Option 3: Use Surfactants (Biochemical Assays) (e.g., Tween-20, Triton X-100) H->T3 T4 Option 4: Use Cyclodextrins (e.g., HP-β-CD) H->T4 T1->C Re-test T2->C Re-test T3->C Re-test T4->C Re-test

Caption: Decision workflow for developing an in vitro formulation.

Protocol 2: Preparation of High-Concentration DMSO Stock Solutions

1. Rationale: Dimethyl sulfoxide (DMSO) is the most common solvent for initial solubilization of small molecules due to its high dissolving power. A concentrated stock allows for minimal addition of organic solvent to the final aqueous assay.

2. Materials:

  • NCE-X powder

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and sonicator

3. Procedure:

  • Allow the vial of solid NCE-X to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of NCE-X and add it to the appropriate vial.

  • Add a minimal volume of 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Vortex vigorously for 1-2 minutes. If dissolution is incomplete, sonicate in a water bath for 5-10 minutes.

  • Visually inspect for any remaining solid particles.

  • Label the solution clearly with the compound name, concentration, solvent, and date.[8]

  • Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4. Critical Considerations:

  • Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always run a vehicle control with the same final DMSO concentration.

  • Assay Interference: DMSO can interfere with certain enzymatic and binding assays. Be aware of potential artifacts.[8]

Protocol 3: Strategies for Aqueous Dilution

1. Rationale: Direct dilution of a lipophilic compound from a DMSO stock into an aqueous buffer can cause it to precipitate, or "crash out," of solution.[11] The following methods can improve solubility in the final assay medium.

2. Methodology - pH Adjustment:

  • Principle: Based on the pKa of 4.2, NCE-X will be in its more soluble carboxylate salt form at pH > 5.

  • Procedure: If compatible with the assay, ensure the final pH of the assay buffer is at least 1.5-2 units above the carboxylic acid pKa (e.g., pH > 6.0). This can dramatically increase solubility.

3. Methodology - Use of Surfactants (for biochemical assays):

  • Principle: Non-ionic surfactants form micelles that can encapsulate hydrophobic molecules, keeping them dispersed in solution.

  • Procedure: Add a low concentration of a surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer before adding the compound.[9] Note: This is generally not suitable for cell-based assays as detergents can disrupt cell membranes.

4. Methodology - Use of Cyclodextrins (for cell-based assays):

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, enhancing their aqueous solubility.

  • Procedure:

    • Prepare a stock solution of a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in the assay medium (e.g., 10-50 mM).

    • Add the DMSO stock of NCE-X to the cyclodextrin-containing medium and mix thoroughly. The optimal ratio of compound to cyclodextrin must be determined empirically.

Part 3: Formulation Strategies for In Vivo Studies

Formulations for animal studies must be well-tolerated, stable, and capable of delivering the compound to achieve the desired systemic exposure.[3][12] The choice of formulation depends heavily on the route of administration.

Workflow for In Vivo Formulation Selection

G cluster_0 In Vivo Formulation Selection A Start: Define Route of Administration B Oral (PO) A->B C Parenteral (IP, IV, SC) A->C D Is aqueous solubility at desired pH sufficient for dose volume? B->D I Sterile Co-solvent Solution (e.g., 30% PEG400 in Saline) C->I J Sterile Suspension (Micronized, for IP/SC only) C->J E Aqueous Solution (e.g., Saline + pH adjustment) D->E Yes H Is compound soluble in tolerable co-solvent system? D->H No F Co-solvent Solution (e.g., PEG400/Water) G Suspension (e.g., 0.5% CMC + 0.1% Tween 80) H->F Yes H->G No

Caption: Decision tree for selecting an appropriate in vivo formulation.

Protocol 4: Development of an Oral (PO) Formulation

1. Rationale: Oral administration is often preferred for preclinical studies as it mimics the desired clinical route.[12] For a poorly soluble compound like NCE-X, a suspension is often the most practical approach.

2. Materials:

  • NCE-X powder (micronized, if possible, to improve dissolution)

  • Vehicle components:

    • Suspending agent: 0.5% (w/v) Carboxymethylcellulose sodium (CMC)

    • Wetting agent: 0.1% (v/v) Tween 80

    • Solvent: Purified water

  • Mortar and pestle, homogenizer

3. Procedure for a 10 mg/mL Suspension:

  • Prepare the vehicle: Dissolve 0.1 mL of Tween 80 in ~80 mL of purified water. Slowly add 0.5 g of CMC while stirring or homogenizing until a uniform, viscous solution is formed. Add water to a final volume of 100 mL.

  • Weigh 100 mg of NCE-X and place it in a mortar.

  • Add a small volume of the vehicle (~1-2 mL) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.

  • Gradually add the remaining vehicle in small portions while continuously mixing, ensuring no clumps are formed.

  • Transfer the final mixture to a graduated cylinder and add vehicle to reach the final volume of 10 mL.

  • Mix thoroughly before each dose is drawn to ensure dose uniformity.

Protocol 5: Development of a Parenteral (IP, IV) Formulation

1. Rationale: Parenteral routes (Intraperitoneal, Intravenous) provide direct systemic exposure but require sterile, well-tolerated formulations.[12] Co-solvent systems are frequently used for poorly soluble compounds.

2. Materials:

  • NCE-X powder

  • Sterile, injectable-grade solvents:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials and syringe filters (0.22 µm)

3. Procedure for a 5 mg/mL Co-Solvent Solution:

  • Solubilization: In a sterile vial, dissolve 50 mg of NCE-X in 3 mL of PEG 400. Vortex or sonicate gently to aid dissolution.

  • Dilution: Once fully dissolved, slowly add 7 mL of sterile saline or D5W while mixing. The solution should remain clear. If precipitation occurs, the formulation is not suitable and different co-solvent ratios or alternative solubilizers (e.g., Solutol HS 15) must be explored.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Tolerability: Before use in a full study, it is essential to administer the vehicle alone and the final formulation to a small number of animals to check for signs of irritation, precipitation at the injection site, or other adverse effects.

Conclusion

The formulation of a novel compound such as 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is a methodical process guided by its fundamental physicochemical properties. There is no "one-size-fits-all" solution. By first investing in a thorough pre-formulation assessment to understand the molecule's solubility, stability, and lipophilicity, researchers can rationally design and execute formulation strategies that are fit-for-purpose. The protocols and workflows outlined in this guide provide a robust framework for developing suitable vehicles for both in vitro and in vivo studies, ultimately enabling the generation of high-quality, reproducible data and advancing the evaluation of this promising new chemical entity.

References

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  • IntechOpen. (2023). Preformulation Studies: A Versatile Tool in Formulation Design. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Gunda, S., & Mitra, A. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Preformulation Studies: An Integral Part of Formulation Design. Retrieved from [Link]

  • Sali, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]

  • George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)- -1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica. Retrieved from [Link]

  • Pilkington, L. I., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Royal Society of Chemistry. Retrieved from [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents. Retrieved from [Link]

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  • bioRxiv. (2021). Identification of potential carboxylic acid-containing drug candidate to design novel competitive NDM inhibitors: An in-silico approach comprising combined virtual screening and molecular dynamics simulation. Retrieved from [Link]

  • Baghdad Science Journal. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Retrieved from [Link]

  • MDPI. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis, antibacterial and antifungal activities of 3-aryl-5-(pyridin-3-y1)-4,5-dihydropyrazole-1-carbothioamide derivatives. Retrieved from [Link]

  • McGraw Hill Medical. (n.d.). Pharmacodynamics: Molecular Mechanisms of Drug Action. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • ResearchGate. (2020). In Vivo Reduction of Medium- to Long-Chain Fatty Acids by Carboxylic Acid Reductase (CAR) Enzymes: Limitations and Solutions. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID | CAS 1126-74-5. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. Retrieved from [Link]

  • ACS Publications. (2023). Uncovering Untapped Carboxylic Acid Reductases (CARs) for One-Step Biosynthesis and Diversification of Bioactive Nitrogen-Containing Heterocycles. Retrieved from [Link]

  • Pharmaceuticals. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. PMC. Retrieved from [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • Frontiers. (2023). Integrated in vivo and in silico evaluation of antimalarial compounds from Vernonia ambigua leaves identified by GC-MS profiling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides.
  • ACS Publications. (2023). Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. Retrieved from [Link]

Sources

Application

protocol for assessing the enzymatic inhibition by 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

Here is a detailed application note and . Application Note & Protocol Topic: A Framework for the Enzymatic Inhibition Profiling of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid Audience: Researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed application note and .

Application Note & Protocol

Topic: A Framework for the Enzymatic Inhibition Profiling of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The identification and characterization of enzyme inhibitors are foundational to modern drug discovery.[1][2] This document provides a comprehensive, multi-phase protocol for assessing the inhibitory activity of the novel compound, 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid. This compound possesses structural motifs, including a pyridine core and a sulfamoyl group, commonly found in bioactive molecules. The protocols herein are designed to be target-agnostic, providing a robust framework for researchers to determine the potency (IC50), elucidate the mechanism of action (MoA), and validate the inhibition of any given enzyme. By integrating detailed experimental steps with the underlying biochemical principles, this guide ensures a self-validating and rigorous approach to inhibitor characterization.

Introduction & Scientific Principle

Enzyme inhibition is a cornerstone of therapeutic intervention, with many drugs functioning by modulating the activity of specific enzymes.[3] The process of characterizing a potential inhibitor involves a systematic evaluation of its interaction with the target enzyme.[4] This process typically begins with determining the compound's potency and progresses to more detailed mechanistic studies.[5]

The fundamental model for enzyme kinetics is the Michaelis-Menten equation, which describes the relationship between the reaction velocity (V), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[6] An inhibitor modifies this relationship. Our goal is to precisely quantify this modification.

This guide is structured in two primary phases:

  • Phase 1: Potency Determination (IC50). This initial screening step quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%. It is a critical parameter for ranking compound efficacy.

  • Phase 2: Mechanism of Action (MoA) Elucidation. This phase investigates how the inhibitor interacts with the enzyme. The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, or a mix thereof.[7][8] Understanding the MoA is vital for rational drug design and lead optimization.

The following workflow provides a visual overview of the entire characterization process.

G cluster_prep Phase 0: Assay Development cluster_ic50 Phase 1: Potency Determination cluster_moa Phase 2: Mechanism of Action cluster_conclusion Phase 3: Characterization prep Enzyme & Substrate Optimization (Determine Km, linear range) ic50_protocol Protocol 1: IC50 Determination (Fixed Substrate, Varying Inhibitor) prep->ic50_protocol Optimized Conditions ic50_analysis Data Analysis: Sigmoidal Dose-Response Curve ic50_protocol->ic50_analysis Generate Data moa_protocol Protocol 2: Enzyme Kinetics Study (Varying Substrate & Inhibitor) ic50_analysis->moa_protocol Informs Inhibitor Concentration Range moa_analysis Data Analysis: Michaelis-Menten & Lineweaver-Burk Plots moa_protocol->moa_analysis Generate Data conclusion Determine Ki & Inhibition Type (Competitive, Non-competitive, etc.) moa_analysis->conclusion

Caption: General workflow for identifying and characterizing enzyme inhibitors.

Materials & Reagents

Proper preparation and quality control of reagents are paramount for reproducible results.

ReagentRecommended Specifications
Test Compound 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid, >98% purity. Stock solution (e.g., 10 mM) in 100% DMSO.
Target Enzyme Purified enzyme of interest. Concentration and specific activity should be predetermined.
Substrate Appropriate substrate for the target enzyme.
Assay Buffer Buffer system optimal for enzyme activity (pH, ionic strength). May require cofactors (e.g., MgCl2, ATP, NADH) depending on the enzyme.
Control Inhibitor A known inhibitor of the target enzyme (if available) to serve as a positive control for the assay.
Solvent (Vehicle) 100% Dimethyl Sulfoxide (DMSO), cell culture or molecular biology grade.
Detection Reagent Reagent to measure product formation or substrate depletion (e.g., for colorimetric, fluorescent, or luminescent readouts).
Microplates 96-well or 384-well plates, clear flat-bottom for absorbance, black for fluorescence, white for luminescence.
Instrumentation Calibrated multichannel pipettes, microplate reader capable of kinetic measurements.

Phase 1 Protocol: IC50 Determination

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.[6] This protocol describes a robust method for its determination in a 96-well plate format.

Rationale Behind the Experimental Design
  • Substrate Concentration: The substrate concentration is fixed at or below its Km value. This ensures the assay is sensitive to competitive inhibitors, as the inhibitor will not have to compete with a saturating amount of substrate.[3]

  • Inhibitor Concentration Range: A wide range of inhibitor concentrations (e.g., 1 nM to 100 µM) is used to generate a full sigmoidal curve, which is essential for accurate IC50 calculation.[9] A poorly defined curve can lead to erroneous IC50 values.[10][11]

  • Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is non-negotiable. They define the 100% and 0% activity windows, respectively, and are used to normalize the data.[12]

Step-by-Step Methodology
  • Prepare Compound Dilution Series:

    • Create a serial dilution of the test compound stock solution in 100% DMSO. A 10-point, 3-fold dilution series is common. For example, starting from a 1 mM stock to generate concentrations that, when added to the assay, will span the desired final concentration range.

    • This "intermediate plate" in pure DMSO minimizes solvent variability across wells.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the serially diluted compound from the intermediate plate to the corresponding wells of the 96-well assay plate.

    • For control wells, add the same volume of 100% DMSO (vehicle control).

    • An example plate layout is provided below.

1 2 3 4 5 6 7 8 9 10 11 12
A-C Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10100% Act0% Act
D-F Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10100% Act0% Act

Cmpd 1-10 represent the 10-point dilution series. 100% Act = Vehicle Control (DMSO). 0% Act = Blank/No Enzyme Control.

  • Enzyme Pre-incubation:

    • Prepare a working solution of the enzyme in assay buffer at a concentration that is 2X the final desired concentration.

    • Add the enzyme solution (e.g., 50 µL) to all wells except the "0% Activity" (blank) wells. To the blank wells, add an equal volume of assay buffer.

    • Gently mix the plate and pre-incubate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[13]

  • Initiate and Monitor the Reaction:

    • Prepare a working solution of the substrate in assay buffer at 2X the final desired concentration (e.g., at the Km value).

    • Initiate the reaction by adding the substrate solution (e.g., 50 µL) to all wells.

    • Immediately place the plate in a microplate reader and begin measuring the signal (e.g., absorbance or fluorescence) over time (kinetic mode). The measurement interval and duration should be sufficient to establish a linear reaction rate for the uninhibited controls.[3]

Data Analysis
  • Calculate Initial Velocities (V₀): For each well, determine the initial reaction rate (V₀) by fitting the linear portion of the kinetic trace (Signal vs. Time) to a straight line. The slope of this line is the V₀.[14]

  • Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a four-parameter logistic (sigmoidal) dose-response model to calculate the IC50 value.[11] Software such as GraphPad Prism is standard for this analysis. An accurate IC50 can only be determined if a full curve with clear upper and lower plateaus is achieved.[9][15]

Phase 2 Protocol: Elucidating the Mechanism of Action (MoA)

Understanding the MoA is crucial for drug development.[5] This protocol determines the type of reversible inhibition by systematically varying both substrate and inhibitor concentrations.

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E_c Enzyme (E) ES_c ES Complex E_c->ES_c + S EI_c EI Complex E_c->EI_c + I ES_c->E_c k-1 P_c E + Product ES_c->P_c kcat EI_c->E_c E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I ES_nc->E_nc ESI_nc ESI Complex ES_nc->ESI_nc + I P_nc E + Product ES_nc->P_nc kcat EI_nc->E_nc EI_nc->ESI_nc + S ESI_nc->ES_nc ESI_nc->EI_nc E_uc Enzyme (E) ES_uc ES Complex E_uc->ES_uc + S ES_uc->E_uc ESI_uc ESI Complex ES_uc->ESI_uc + I P_uc E + Product ES_uc->P_uc kcat ESI_uc->ES_uc

Caption: Simplified schemes for different reversible inhibition types.

Rationale Behind the Experimental Design

By measuring the reaction rate at multiple substrate concentrations for each of several fixed inhibitor concentrations, we can observe how the inhibitor affects the enzyme's kinetic parameters, Km and Vmax. The pattern of these changes directly reveals the mechanism of inhibition.[4][16] For instance, a competitive inhibitor increases the apparent Km but does not change Vmax, while a non-competitive inhibitor decreases Vmax without affecting Km.[7]

Step-by-Step Methodology
  • Experimental Setup: This experiment is run as a matrix.

    • Inhibitor Concentrations: Choose 4-5 concentrations of the inhibitor. This should include a zero-inhibitor control (vehicle) and several concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50).

    • Substrate Concentrations: For each inhibitor concentration, run the reaction across a range of 8-10 substrate concentrations. This range should span from well below to well above the Km value (e.g., 0.2x Km to 10x Km).

  • Assay Execution:

    • The assay is performed similarly to the IC50 determination, except both substrate and inhibitor concentrations are varied.

    • For each inhibitor concentration, generate a full substrate titration curve.

    • Ensure all other conditions (enzyme concentration, temperature, buffer) remain constant across all experiments.

Data Analysis & Interpretation
  • Calculate Initial Velocities (V₀): As in the IC50 protocol, determine the V₀ for every combination of substrate and inhibitor concentration.

  • Michaelis-Menten Analysis:

    • For each fixed inhibitor concentration, plot V₀ versus substrate concentration ([S]).

    • Fit each dataset to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app) at that inhibitor concentration.

  • Lineweaver-Burk Plot:

    • To visualize the inhibition type, create a double reciprocal plot (Lineweaver-Burk plot) of 1/V₀ versus 1/[S] for each inhibitor concentration.[13]

    • The pattern of line intersections is diagnostic of the inhibition mechanism:

      • Competitive: Lines intersect on the y-axis. Vmax,app is unchanged, Km,app increases.

      • Non-competitive: Lines intersect on the x-axis. Vmax,app decreases, Km,app is unchanged.

      • Uncompetitive: Lines are parallel. Both Vmax,app and Km,app decrease.

      • Mixed: Lines intersect in the upper-left quadrant (not on an axis). Both Vmax,app and Km,app change.

  • Calculate the Inhibition Constant (Ki):

    • The Ki is a more fundamental measure of inhibitor potency than the IC50. It can be calculated from the kinetic data. For competitive inhibition, the Ki can be determined using the Cheng-Prusoff equation if the IC50 and substrate conditions are known.[6] More accurately, it is determined by replotting the slopes or intercepts from the Lineweaver-Burk plot against the inhibitor concentration.

Summary and Data Reporting

All quantitative data should be consolidated for clear interpretation.

ParameterValueDescription
IC50 [Calculated Value] ± SDConcentration of inhibitor yielding 50% reduction in enzyme activity under specified assay conditions.
Km (apparent) [Value] at each [I]Michaelis constant in the presence of the inhibitor.
Vmax (apparent) [Value] at each [I]Maximum reaction velocity in the presence of the inhibitor.
Ki [Calculated Value]The dissociation constant of the enzyme-inhibitor complex; a true measure of inhibitor potency.
Inhibition Type Competitive/Non-competitive/etc.The determined kinetic mechanism of action.

Conclusion

This application note provides a validated, two-phase framework for the comprehensive characterization of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid as an enzyme inhibitor. By following these protocols, researchers can reliably determine the compound's potency (IC50) and elucidate its kinetic mechanism of action against a chosen enzyme target. Adherence to the described controls and data analysis methods will ensure the generation of high-quality, reproducible data essential for advancing drug discovery projects.

References

  • ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? ResearchGate. Available at: [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]

  • protocols.io. (2019). Inhibition Kinetics Measurement. protocols.io. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • LibreTexts Chemistry. (2013). Elucidating Mechanisms for the Inhibition of Enzyme Catalysis. LibreTexts. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Available at: [Link]

  • IntechOpen. (2017). Enzyme Inhibitors and Activators. IntechOpen. Available at: [Link]

  • Semantic Scholar. (n.d.). Guidelines for accurate EC50/IC50 estimation. Semantic Scholar. Available at: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(10), 1239-1251. Available at: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Patsnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic Acid Synthesis

Introduction The synthesis of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid (a highly functionalized cinnamic acid analogue) is a critical workflow in medicinal chemistry, particularly for generating advanced bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid (a highly functionalized cinnamic acid analogue) is a critical workflow in medicinal chemistry, particularly for generating advanced building blocks for drug discovery. The most efficient and scalable route employs a Mizoroki-Heck cross-coupling between 5-bromo-N,N-dimethylpyridine-3-sulfonamide and an acrylate equivalent, followed by ester hydrolysis.

This technical support guide addresses the mechanistic nuances, optimization parameters, and common failure modes of this synthetic pathway to ensure high yields and reproducibility.

Workflow Visualization

G SM1 5-bromo-N,N-dimethyl pyridine-3-sulfonamide Heck Heck Coupling Pd(OAc)2, P(o-tolyl)3 DIPEA, DMAc, 90°C SM1->Heck SM2 tert-Butyl Acrylate (1.5 - 2.0 eq) SM2->Heck Intermediate tert-Butyl (E)-3-[5-(dimethylsulfamoyl) pyridin-3-yl]acrylate Heck->Intermediate  C-C Bond Formation Hydrolysis Acidic Hydrolysis TFA / DCM (1:1), RT, 3h Intermediate->Hydrolysis Product 3-[5-(Dimethylsulfamoyl)pyridin-3-yl] prop-2-enoic acid Hydrolysis->Product  Ester Cleavage

Caption: Workflow for the synthesis of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid.

Frequently Asked Questions (FAQs): Mechanistic & Parameter Optimization

Q1: Why is tert-butyl acrylate preferred over free acrylic acid for the Heck coupling step? A1: While directly coupling free acrylic acid eliminates the need for a subsequent hydrolysis step, the free carboxylic acid moiety can coordinate strongly to the palladium(II) intermediate. This forms stable, off-cycle Pd-carboxylate complexes that drastically reduce the turnover frequency (TOF) and promote catalyst precipitation. Furthermore, using an ester like tert-butyl acrylate prevents unwanted side reactions and premature hydrolysis under the basic conditions required for the Heck cycle[1]. The bulky tert-butyl group also provides steric shielding, ensuring strict regioselectivity for the β-carbon.

Q2: What is the optimal catalyst and ligand system for this specific bromopyridine? A2: The electron-withdrawing dimethylsulfamoyl group (-SO 2​ NMe 2​ ) activates the pyridine ring toward oxidative addition, meaning ultra-active (and expensive) Buchwald-type ligands are not strictly necessary. However, the heteroaromatic nitrogen can coordinate to palladium, leading to catalyst poisoning. A robust system utilizes Palladium(II) acetate (Pd(OAc) 2​ ) coupled with tri(o-tolyl)phosphine (P(o-tolyl) 3​ ). The steric bulk of P(o-tolyl) 3​ prevents the formation of inactive PdL 4​ complexes, favoring the active 14-electron Pd(0)L 2​ species[2].

Q3: How does the choice of base impact the reaction profile? A3: The base must scavenge the HBr generated during the β-hydride elimination step to regenerate the Pd(0) catalyst. Inorganic bases (e.g., K 2​ CO 3​ ) often result in heterogeneous mixtures in organic solvents, leading to inconsistent kinetics. An organic base like N,N-Diisopropylethylamine (DIPEA) ensures a completely homogeneous reaction mixture. DIPEA is preferred over Triethylamine (Et 3​ N) because its increased steric bulk prevents it from acting as a competing ligand for the palladium center.

Quantitative Data: Catalyst & Condition Screening

To establish the optimal protocol, various conditions were evaluated. The table below summarizes the quantitative yield data based on catalyst, ligand, and solvent variations.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Primary Observation
1Pd(OAc) 2​ (5%)PPh 3​ (10%)K 2​ CO 3​ (2.0)DMF10045High protodehalogenation; heterogeneous.
2Pd 2​ (dba) 3​ (2.5%)dppf (5%)Et 3​ N (2.0)1,4-Dioxane10062Slow conversion; incomplete consumption of SM.
3Pd(OAc) 2​ (5%)P(o-tolyl) 3​ (10%)DIPEA (2.0)DMF9088Clean conversion; exclusive (E)-isomer formation.
4 Pd(OAc) 2​ (5%) P(o-tolyl) 3​ (10%) DIPEA (2.0) DMAc 90 92 Optimal kinetics; no palladium black observed.

Troubleshooting Guide

Issue 1: Significant exotherm upon catalyst addition. Cause: The Mizoroki-Heck cross-coupling of halogenated aromatics with acrylates can exhibit a strong exotherm during the initial oxidative addition phase, posing safety and scalability hazards[3]. Solution: Do not add the Pd catalyst to a pre-heated reaction mixture. Assemble all reagents at room temperature, and utilize a controlled heating ramp (e.g., 1–2 °C/min) to reach the target temperature of 90 °C.

Issue 2: Reaction stalls at 50-60% conversion with visible black precipitate. Cause: The black precipitate is "palladium black," an inactive agglomeration of Pd(0). This occurs when the rate of oxidative addition is slower than the rate of catalyst decay, leaving naked Pd(0) species to cluster. Solution: See the troubleshooting logic tree below. The addition of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) at 20 mol% stabilizes the Pd nanoparticles[4]. Alternatively, increase the ligand-to-palladium ratio to 3:1 to maintain a stable homogeneous coordination sphere.

Troubleshooting Issue Low Yield in Heck Coupling Check1 Is Palladium Black precipitating? Issue->Check1 Sol1 Add TBAB (20 mol%) or increase Ligand:Pd ratio Check1->Sol1  Yes Check2 Is dehalogenated byproduct forming? Check1->Check2  No Sol2 Ensure anhydrous conditions Lower temp to 80°C Check2->Sol2  Yes

Caption: Troubleshooting logic tree for addressing low yields during the Heck coupling phase.

Issue 3: Incomplete hydrolysis of the tert-butyl ester intermediate. Cause: tert-Butyl esters are highly resistant to standard basic hydrolysis (e.g., LiOH/THF) due to severe steric hindrance around the carbonyl carbon. Solution: Switch to acidic cleavage. Utilizing a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at room temperature cleanly cleaves the tert-butyl group via an isobutylene elimination mechanism, leaving the sulfonamide and the pyridine ring intact.

Detailed Experimental Protocols

Protocol 1: Heck Coupling (Synthesis of tert-Butyl (E)-3-[5-(dimethylsulfamoyl)pyridin-3-yl]acrylate)

Self-Validating System: The reaction transitions from a pale yellow suspension to a deep, homogeneous amber solution upon active catalysis. The consumption of the starting material can be validated via TLC (Hexanes:EtOAc 1:1), where the highly UV-active product spot appears at a lower Rf than the bromopyridine.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, charge 5-bromo-N,N-dimethylpyridine-3-sulfonamide (1.0 equiv, 10 mmol) and P(o-tolyl) 3​ (0.1 equiv, 1.0 mmol).

  • Solvent & Base Addition: Add anhydrous DMAc (20 mL) followed by DIPEA (2.0 equiv, 20 mmol) and tert-butyl acrylate (1.5 equiv, 15 mmol). Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Catalyst Introduction: Add Pd(OAc) 2​ (0.05 equiv, 0.5 mmol) in one portion. The solution will turn reddish-brown.

  • Heating & Monitoring: Heat the mixture gradually to 90 °C. Stir for 4–6 hours. Monitor via LC-MS or TLC until the bromopyridine is completely consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove any trace palladium particulates. Wash the organic filtrate with water (3 x 30 mL) to remove DMAc and DIPEA salts.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the intermediate as an off-white solid.

Protocol 2: Acidic Hydrolysis (Synthesis of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid)

Self-Validating System: The cleavage of the tert-butyl group generates isobutylene gas. The cessation of micro-bubble formation in the reaction mixture serves as a visual indicator of reaction completion.

  • Preparation: Dissolve the purified tert-butyl ester intermediate (5.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA, 10 mL) dropwise over 5 minutes.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Observe the evolution of isobutylene gas.

  • Concentration: Once gas evolution ceases and TLC indicates complete consumption of the ester, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Purification: Triturate the resulting crude residue with cold diethyl ether (20 mL). The target acrylic acid derivative will precipitate as a highly pure, white to pale-yellow crystalline solid. Filter, wash with cold ether, and dry under high vacuum.

References

  • Mono- and β,β-Double-Heck Reactions of α,β-Unsaturated Carbonyl Compounds in Aqueous Media. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Heck-Type Arylation of 2-Cycloalken-1-ones with Arylpalladium Intermediates Formed by Decarboxylative Palladation and by Aryl Iodide Insertion. Organic Letters (ACS Publications). URL:[Link]

  • Transition-metal-catalyzed reactions for carbon—carbon and carbon—heteroatom bond formation. Thieme Connect. URL:[Link]

  • Mizoroki–Heck Cross-Coupling of Bromobenzenes with Styrenes: Another Example of Pd-Catalyzed Cross-Coupling with Potential Safety Hazards. Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges in the isolation and purification of 3-[5-(Dimethylsulfam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges in the isolation and purification of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid .

As a highly functionalized molecule, this compound presents a unique trifecta of purification challenges: a zwitterionic core (basic pyridine and acidic acrylic acid), a highly polar sulfonamide moiety, and a propensity for metal chelation following transition-metal-catalyzed syntheses (e.g., Heck couplings). This guide synthesizes field-proven methodologies and mechanistic insights to help you establish a robust, self-validating purification workflow.

Diagnostic Purification Workflow

Before attempting standard chromatography, it is critical to leverage the molecule's pH-dependent solubility. The workflow below outlines a scalable, chromatography-free isolation strategy.

PurificationWorkflow Start Crude Reaction Mixture (Heck Coupling) PdRemoval Palladium Scavenging (Silica-Thiol Treatment) Start->PdRemoval SolubilityCheck Aqueous Base Extraction (pH > 9) PdRemoval->SolubilityCheck AqueousPhase Aqueous Phase (Contains Product as Anion) SolubilityCheck->AqueousPhase Extract OrganicPhase Organic Phase (Discard Impurities) SolubilityCheck->OrganicPhase Wash pHTitration pH-Swing Titration (Adjust to Isoelectric Point, pH ~3.5) AqueousPhase->pHTitration Crystallization Zwitterion Crystallization (Cool to 4 °C) pHTitration->Crystallization Filtration Vacuum Filtration & Acetone Wash Crystallization->Filtration PureProduct Pure (E)-Isomer Target Compound Filtration->PureProduct

Diagnostic workflow for the purification of zwitterionic pyridyl acrylic acids.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my compound streak irreversibly on normal-phase silica gel, resulting in poor recovery?

The Causality: 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is a zwitterion. The basic pyridine nitrogen and the acidic carboxylate group form a strong, polar hydrogen-bonded network. When loaded onto normal-phase silica, these highly polar moieties interact aggressively with the acidic silanol groups on the stationary phase, causing severe tailing and irreversible adsorption. The Solution: Bypass normal-phase chromatography entirely. Exploit the compound's ionizable groups using a pH-swing crystallization [1]. If chromatography is absolutely necessary for separating closely related structural analogs, use Reverse-Phase (C18) chromatography with a buffered mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to suppress ionization and enforce a single protonation state.

Q2: How do I efficiently remove residual Palladium from the Heck coupling step?

The Causality: Pyridyl acrylic acids are excellent bidentate or bridging ligands. The pyridine nitrogen and the adjacent acrylic double bond/carboxylate can chelate Pd(0) and Pd(II) residues, forming soluble complexes that co-precipitate with your product during workup. The Solution: Treat the crude organic mixture with a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol) prior to aqueous extraction. Silica-bound thiols are superior to resin-bound equivalents because their rigid structure overcomes steric barriers, allowing them to effectively trap both molecular Pd and small Pd clusters without requiring solvent swelling [2].

Q3: My NMR shows a mixture of E and Z isomers. How do I prevent this and enrich the (E)-isomer?

The Causality: The prop-2-enoic acid double bond is an α,β -unsaturated system susceptible to photo-induced E/Z isomerization. Furthermore, extended heating during the Heck reaction or Knoevenagel condensation can lead to thermodynamic equilibration. The Solution: Perform all workups in amber glassware to minimize UV exposure. Because the (E)-isomer typically possesses a higher lattice energy due to optimal planar packing and intermolecular hydrogen bonding, it can be selectively enriched. Slow recrystallization from hot water or an ethanol/water mixture will preferentially precipitate the pure (E)-isomer [3].

Q4: The compound seems insoluble in almost every standard organic solvent. How do I handle it?

The Causality: The insolubility is driven by the high crystal lattice energy of the zwitterionic network, combined with the dipole-dipole interactions of the dimethylsulfamoyl group. Non-polar solvents cannot overcome these intermolecular forces. The Solution: Do not attempt to dissolve the neutral compound in standard organics like DCM or EtOAc. Instead, manipulate the pH. Convert the compound to its sodium salt (using aqueous NaOH or NaHCO3​ ) to achieve high aqueous solubility for extractions, or convert it to its hydrochloride salt (using aqueous HCl) for alternative solvent compatibility.

Standard Operating Protocols

Protocol A: Silica-Thiol Palladium Scavenging

This protocol ensures the removal of transition metal catalysts prior to product isolation, preventing metal-induced degradation.

  • Dissolution: Dissolve the crude reaction mixture in a polar aprotic solvent mixture (e.g., 4:1 THF/DMF) to ensure the pyridyl acrylic acid is fully solubilized.

  • Scavenger Addition: Add 4–5 weight equivalents (relative to the theoretical Pd catalyst mass) of a silica-bound thiol scavenger.

  • Incubation: Stir the suspension vigorously at 40 °C for 4 hours. Mechanistic note: Mild heating increases the kinetic rate of Pd dissociation from the product and binding to the thiol.

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake with additional THF.

  • Checkpoint: Analyze an aliquot of the filtrate via ICP-MS if available. The solution should now contain <10 ppm Pd, making it safe for crystallization.

Protocol B: pH-Swing Isoelectric Crystallization

A self-validating protocol exploiting the isoelectric point (pI) of the zwitterion.

  • Alkaline Solubilization: Suspend the Pd-free crude solid in deionized water (10 mL/g). Slowly add 2M NaOH dropwise while stirring until the pH reaches 9.0–9.5.

  • Validation Checkpoint: The solution must become completely transparent as the sodium carboxylate salt forms. If the solution remains turbid, organic impurities are present. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL) and discard the organic layer.

  • Isoelectric Precipitation: Transfer the clear aqueous phase to a round-bottom flask equipped with a magnetic stirrer. Place in an ice bath. Slowly add 2M HCl dropwise.

  • Monitoring: Monitor the pH continuously. As the pH approaches 3.5–4.5 (the estimated isoelectric point), the neutral zwitterion will rapidly precipitate as a dense white/off-white solid.

  • Isolation: Stir at 4 °C for 1 hour to maximize the thermodynamic yield of the (E)-isomer. Collect the solid via vacuum filtration. Wash the filter cake with ice-cold water, followed by a small volume of cold acetone to remove residual water and trace organics.

  • Drying: Dry under high vacuum at 45 °C for 12 hours.

Quantitative Data Summaries

Table 1: Physicochemical Profile & Solvent Compatibility
Property / SolventBehavior / CompatibilityMechanistic Rationale
Water (pH < 2) SolubleProtonation of pyridine nitrogen forms a highly solvated cationic species.
Water (pH 3.5 - 4.5) Insoluble (Precipitates)Isoelectric point (pI); zwitterion formation maximizes lattice energy and minimizes hydration.
Water (pH > 8) Highly SolubleDeprotonation of carboxylic acid forms a soluble anionic species.
DCM / Hexanes InsolubleHigh polarity of the sulfonamide and zwitterionic network prevents solvation in non-polar media.
Methanol / Ethanol Moderately Soluble (Hot)Protic solvents disrupt the hydrogen-bonded crystal lattice; ideal for recrystallization.
Table 2: Comparison of Palladium Scavenging Strategies
Scavenger TypeEfficiencyScalabilityRationale for Pyridyl Acrylic Acids
Silica-Bound Thiol Excellent (<10 ppm)HighOvercomes steric barriers; prevents thiol leaching at high temps; easily filtered from polar solvents.
Resin-Bound Thiol Moderate (~50 ppm)MediumRequires specific solvent swelling; less effective at capturing small Pd clusters trapped by the product.
Aqueous Cysteine Wash Poor to ModerateLowHigh risk of emulsions; the zwitterionic product may partition poorly during the liquid-liquid extraction.

References

  • Wang, F., & Berglund, K. A. (2000). Monitoring pH Swing Crystallization of Nicotinic Acid by the Use of Attenuated Total Reflection Fourier Transform Infrared Spectrometry. Industrial & Engineering Chemistry Research. URL: [Link]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. URL: [Link]

Troubleshooting

refining experimental protocols for 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

Welcome to the Advanced Technical Support Center for handling, synthesizing, and assaying 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid . As a functionalized heteroaryl acrylic acid derivative containing a basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for handling, synthesizing, and assaying 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid . As a functionalized heteroaryl acrylic acid derivative containing a basic pyridine ring, a lipophilic dimethylsulfamoyl group, and an acidic Michael acceptor, this building block presents unique physicochemical challenges.

This guide is engineered for drug development professionals and application scientists, providing field-proven troubleshooting, mechanistic causality, and self-validating experimental protocols.

Part 1: Frequently Asked Questions & Troubleshooting

Synthesis & Reaction Optimization

Q1: My isolated yield for the target compound is consistently below 40% during synthesis. How can I drive the reaction to completion? Causality & Solution: The standard synthesis of pyridine acrylic acids utilizes the Knoevenagel condensation of the corresponding aldehyde with malonic acid[1]. Because the pyridine ring is electron-withdrawing, it activates the aldehyde; however, premature precipitation of the aldol-type intermediate can stall the reaction before dehydration and decarboxylation occur. To resolve this, ensure you are using a dual-catalyst/solvent system. Using piperidine as a catalyst in a pyridine solvent at 60–70 °C maximizes the solubility of the intermediate and drives the decarboxylation[2]. The reaction naturally favors the trans (E) isomer due to its superior thermodynamic stability[1].

Q2: I am observing a mixture of E and Z isomers in my final product. How do I enrich the E-isomer? Causality & Solution: While the E-isomer is thermodynamically favored, rapid precipitation during the acid-quench phase can trap kinetically formed Z-isomers. To ensure >95% E-isomer purity, perform a hot recrystallization in ethanol. The planar structure of the (E)-configuration allows for strong O—H⋯N intermolecular hydrogen bonding and π–π stacking, which heavily favors its crystallization over the Z-isomer[3].

Analytical Characterization

Q3: I am experiencing severe peak tailing and poor resolution during LC-MS/HPLC analysis. Is the compound degrading? Causality & Solution: The compound is likely not degrading. Peak tailing is a classic artifact of pyridine derivatives interacting with residual acidic silanol groups on standard silica-based C18 stationary phases[4]. Corrective Action: Switch to a highly end-capped C18 column. More importantly, modify your mobile phase with an acidic additive (e.g., 0.1% Formic Acid or Trifluoroacetic Acid). This protonates both the silanol groups (neutralizing them) and the pyridine nitrogen, ensuring the compound travels through the column in a single, uniform ionization state[4].

In Vitro Assay Integration

Q4: The compound precipitates when I dilute my DMSO stock into my biological assay buffer. How do I maintain a homogeneous solution? Causality & Solution: This compound possesses both a weak base (pyridine) and a weak acid (acrylic acid). In mildly acidic to neutral conditions (pH 4.0–6.0), it exists predominantly as a zwitterion or an uncharged species, which drastically reduces aqueous solubility due to strong intermolecular dispersion and electrostatic interactions[3]. Corrective Action: Ensure your assay buffer is strictly maintained at pH 7.4 (e.g., using HEPES or Tris). At this pH, the carboxylic acid is fully deprotonated into a highly soluble carboxylate anion. If precipitation persists, the lipophilicity of the dimethylsulfamoyl group is the limiting factor; maintain a final assay concentration of 2–5% DMSO or introduce a surfactant like Tween-20.

Part 2: Mechanistic Workflows & Decision Trees

Synthesis Pathway

The following diagram illustrates the mechanistic progression of the Knoevenagel condensation, highlighting the critical transition states that dictate yield and isomer geometry.

G A 5-(Dimethylsulfamoyl) nicotinaldehyde C Enolate Formation (Nucleophilic Attack) A->C B Malonic Acid + Piperidine/Pyridine B->C D Aldol-type Intermediate C->D E Dehydration (-H2O) D->E F Decarboxylation (-CO2) E->F G (E)-3-[5-(Dimethylsulfamoyl) pyridin-3-yl]prop-2-enoic acid F->G

Caption: Mechanistic workflow of the Knoevenagel condensation for the target compound.

Assay Troubleshooting Decision Tree

Use this self-validating logic tree to systematically eliminate variables causing poor solubility during high-throughput screening or in vitro assays.

G Start Compound Precipitation in Aqueous Assay CheckPH Check Buffer pH Start->CheckPH IsAcidic pH < 6.0 (Zwitterion/Neutral) CheckPH->IsAcidic IsBasic pH ≥ 7.4 (Carboxylate Anion) CheckPH->IsBasic AdjustPH Adjust to pH 7.4 with NaOH/HEPES IsAcidic->AdjustPH AddDMSO Increase DMSO to 2-5% or add Tween-20 IsBasic->AddDMSO Success Homogeneous Solution Ready for Assay AdjustPH->Success AddDMSO->Success

Caption: Decision tree for resolving aqueous solubility issues during in vitro assays.

Part 3: Quantitative Data & Reference Tables

Table 1: Physicochemical Solubility Profile

Data synthesized for standard heteroaryl acrylic acids and sulfonamide derivatives to guide stock solution preparation.

Solvent / MediumSolubility Range (mg/mL)Notes & Causality
DMSO (100%) > 50.0Ideal for primary stock solutions. Disrupts intermolecular H-bonding.
DMF (100%) > 30.0Excellent alternative to DMSO; good for amide coupling reactions.
Methanol / Ethanol 5.0 - 10.0Moderate solubility. Requires heating for recrystallization[5].
Aqueous Buffer (pH 3.0) < 0.1Poor. Compound exists in neutral/zwitterionic state.
Aqueous Buffer (pH 7.4) 1.0 - 5.0Good. Carboxylic acid is deprotonated, enhancing solvation.
Table 2: Chromatographic Troubleshooting Matrix
SymptomCausal MechanismCorrective Action
Broad / Tailing Peaks Pyridine nitrogen interacts with unreacted silanols on silica support[4].Use end-capped columns; add 0.1% Formic Acid to mobile phase.
Retention Time Drift Inconsistent ionization state of the acrylic acid or pyridine moiety.Strictly buffer the mobile phase (e.g., Ammonium Acetate pH 5.0).
Poor UV Absorbance Incorrect wavelength selection.Monitor at λmax​ (typically 260-290 nm for conjugated pyridine-acrylic systems)[4].

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Optimized Synthesis via Knoevenagel Condensation

This self-validating protocol utilizes a weak base catalyst to drive the condensation while preventing premature polymerization of the acrylic moiety[2].

Reagents: 5-(Dimethylsulfamoyl)nicotinaldehyde (1.0 eq), Malonic acid (2.0 - 2.5 eq), Piperidine (0.1 eq), Pyridine (solvent).

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, add 5-(Dimethylsulfamoyl)nicotinaldehyde and malonic acid. Add pyridine (approx. 3 mL per mmol of aldehyde) to dissolve the solids completely.

  • Catalysis: Inject piperidine into the system. Note: The reaction relies on piperidine to form the reactive enolate from malonic acid.

  • Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath to 65 °C for 2.5 to 3.0 hours[2].

  • Monitoring: Track the reaction via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the aldehyde spot validates reaction completion.

  • Quenching & Precipitation: Cool the reaction mixture to 0–5 °C. Slowly pour the mixture into a vigorously stirred ice-water mixture containing concentrated hydrochloric acid (adjust until pH ~2-3). A heavy precipitate will form[3].

  • Isolation: Perform vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold acetone to remove residual pyridine and unreacted aldehyde[3].

  • Drying: Dry the solid under high vacuum at 50 °C overnight to yield the pure (E)-isomer.

Protocol B: Thermodynamic Solubility Determination

Accurate solubility data is critical for avoiding false negatives in biological assays[1].

  • Equilibration: Add an excess amount of the synthesized solid to a 2 mL glass HPLC vial. Accurately add 1.0 mL of the target solvent (e.g., pH 7.4 PBS).

  • Agitation: Securely cap the vial and place it in an orbital shaker at a constant 25 °C. Agitate for 24 to 48 hours to ensure thermodynamic equilibrium is reached[1].

  • Filtration: Remove the vial and filter the suspension through a 0.22 µm PTFE syringe filter to remove all undissolved solids. Validation step: Ensure the filter material is compatible with the solvent to prevent extractable contamination.

  • Quantification: Dilute the filtered saturated solution into the linear range of your pre-established HPLC-UV calibration curve. Measure the absorbance at λmax​ and calculate the exact solubility in mg/mL[1].

References

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications MDPI URL:[Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid NIH URL: [Link]

  • CN110746346A - Preparation method of 2-pyridine acrylic acid Google Patents URL

Sources

Optimization

addressing batch-to-batch variability of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

A Guide to Addressing Batch-to-Batch Variability for Researchers and Drug Development Professionals Introduction 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is a key chemical entity with significant interest i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Addressing Batch-to-Batch Variability for Researchers and Drug Development Professionals

Introduction

3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is a key chemical entity with significant interest in pharmaceutical research and development. As with many complex organic molecules, ensuring its consistent quality and performance across different synthesis batches is paramount for reproducible experimental results and successful drug development pipelines. Batch-to-batch variability, defined as the measurable differences in quality attributes between discrete production runs, can introduce significant challenges, from inconsistent biological activity to downstream manufacturing issues.[1][2]

This technical support guide provides a comprehensive framework for understanding, diagnosing, and mitigating batch-to-batch variability of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid. It is designed for researchers, scientists, and drug development professionals to proactively address potential inconsistencies and ensure the reliability of their work. Adherence to Good Manufacturing Practices (GMP) as outlined in the ICH Q7 guideline is a critical framework for controlling and minimizing this variability in the production of active pharmaceutical ingredients (APIs).[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: We've observed a significant difference in the solubility of two different batches of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid in our standard solvent system. What could be the cause?

A1: Variations in solubility are a common manifestation of batch-to-batch inconsistency and can often be attributed to differences in the solid-state properties of the compound.[7] Potential causes include:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[7]

  • Amorphous Content: The presence of a higher amorphous content in one batch can lead to initially faster dissolution, but may also impact stability.[7]

  • Particle Size and Surface Area: Differences in the particle size distribution and surface area between batches can significantly affect the dissolution rate.[8]

  • Impurities: The presence of even small amounts of insoluble impurities can affect the overall solubility of the bulk material.

Q2: Our latest batch of the compound shows extra peaks in the ¹H NMR spectrum compared to the reference standard. How should we proceed?

A2: The appearance of unexpected signals in an NMR spectrum is a strong indicator of impurities.[9][10] The initial step is to systematically identify these impurities. It is crucial to ensure that the NMR data is acquired with high reproducibility.[11][12] A comprehensive analysis should be undertaken, potentially involving:

  • Comparison with previous batches: A direct comparison can help determine if this is a new impurity profile.

  • 2D NMR techniques: Experiments like COSY and HSQC can help in elucidating the structure of the impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can provide accurate mass data for the impurities, aiding in their identification.[13][14]

  • High-Performance Liquid Chromatography (HPLC): An orthogonal chromatographic method can be used to separate and quantify the impurities.[15][16]

Q3: We have noticed a decrease in the biological activity of our compound in our cell-based assays with a new batch. Could this be related to batch variability?

A3: Absolutely. A change in biological potency is a critical consequence of batch-to-batch variability. This can stem from several factors:

  • Lower Purity: The new batch may have a lower overall purity of the active compound.

  • Presence of Inhibitory Impurities: The impurities present in the new batch might be interfering with the assay or inhibiting the activity of the primary compound.

  • Different Isomeric Ratio: If the molecule has stereoisomers, a change in the enantiomeric or diastereomeric ratio can significantly impact biological activity.

  • Degradation: The compound may have degraded during storage or handling, leading to a loss of potency.

Q4: The color of the synthesized compound varies from off-white to a pale yellow between batches. Is this a cause for concern?

A4: While a slight color variation may not always impact the compound's purity or activity, it should not be dismissed. It can be an indicator of:

  • Trace Impurities: The presence of highly colored, minor impurities.

  • Oxidation or Degradation Products: Exposure to air, light, or temperature fluctuations can lead to the formation of colored degradation products.

  • Residual Solvents: Trapped colored solvents from the synthesis or purification process.

It is advisable to investigate the cause of the color change using appropriate analytical techniques to ensure it does not correlate with any detrimental changes in the compound's properties.

Troubleshooting Guides

Guide 1: Investigating Inconsistent Purity Profiles via HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of pharmaceutical compounds and identifying impurities.[16][17] When batch-to-batch variability in purity is suspected, a systematic HPLC investigation is warranted.

Objective: To identify, quantify, and compare the impurity profiles of different batches of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid.

Protocol:

  • Method Development/Verification:

    • Ensure a robust, validated reverse-phase HPLC (RP-HPLC) method is in place.[18] The method should be capable of separating the main compound from all known and potential impurities.

    • If a method does not exist, develop one using a systematic approach, screening different columns, mobile phases, and gradient conditions.[15]

  • Sample Preparation:

    • Accurately weigh and dissolve samples from each batch in a suitable diluent. Ensure complete dissolution.

    • Prepare a reference standard solution of known concentration.

  • Analysis:

    • Inject the samples onto the HPLC system.

    • Acquire chromatograms, paying close attention to the retention time, peak area, and peak shape of the main peak and any impurity peaks.

  • Data Interpretation:

    • Compare the chromatograms of the different batches.

    • Identify any new or significantly larger impurity peaks in the problematic batch.

    • Quantify the impurities using area normalization or against a reference standard if available.

Troubleshooting HPLC Issues:

IssuePotential CauseRecommended Action
Peak Tailing/Fronting Column overload, secondary interactions, inappropriate mobile phase pH.Reduce sample concentration, use a different column, adjust mobile phase pH.[19]
Ghost Peaks Contaminated mobile phase or injector carryover.Use fresh, high-purity solvents; implement a needle wash step.[19]
Baseline Drift Column temperature fluctuations, detector lamp aging, mobile phase not equilibrated.Use a column oven, replace detector lamp, ensure adequate column equilibration.[19]

Workflow for HPLC Impurity Investigation:

Caption: HPLC impurity investigation workflow.

Guide 2: Structural Confirmation and Impurity Elucidation using NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of organic molecules and their impurities.[9][10][13]

Objective: To confirm the structure of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid and identify any structural discrepancies or impurities between batches.

Protocol:

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire high-resolution ¹H and ¹³C NMR spectra for each batch in a suitable deuterated solvent.[9]

    • Compare the chemical shifts, coupling constants, and integration values to the reference standard.

    • Analyze any additional signals to determine their structure and relationship to the main compound.

  • Mass Spectrometry:

    • Obtain high-resolution mass spectra (HRMS) for each batch to confirm the molecular formula.[13]

    • Utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to correlate chromatographic peaks with their mass-to-charge ratios, aiding in impurity identification.[20][21]

    • Tandem MS (MS/MS) can be employed to fragment ions and obtain structural information about impurities.[13]

Decision Tree for Structural Analysis:

Structural_Analysis start Batch with Suspected Structural Variation nmr Acquire ¹H and ¹³C NMR Spectra start->nmr compare_nmr Spectra Match Reference? nmr->compare_nmr ms Acquire High-Resolution Mass Spectrum compare_nmr->ms Yes impurity_id Isolate and Identify Impurity (2D NMR, LC-MS/MS) compare_nmr->impurity_id No compare_ms Molecular Formula Confirmed? ms->compare_ms compare_ms->impurity_id No pass Batch Meets Structural Specifications compare_ms->pass Yes source_analysis Determine Source of Impurity (Starting Material, Side Reaction, Degradation) impurity_id->source_analysis remediation Modify Synthesis or Purification source_analysis->remediation

Caption: Decision tree for structural analysis.

Proactive Strategies to Minimize Batch-to-Batch Variability

Minimizing variability starts with a robust and well-controlled manufacturing process.[22][23] Implementing the principles of Quality by Design (QbD) can significantly enhance consistency.

  • Raw Material Control: Ensure consistent quality of starting materials and reagents from qualified vendors.

  • Process Parameter Control: Tightly control critical process parameters such as reaction temperature, time, and stoichiometry.[24]

  • In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor reaction progress and impurity formation.

  • Robust Purification Methods: Develop and validate purification methods that effectively remove impurities.

  • Comprehensive Characterization: Thoroughly characterize each batch using a suite of orthogonal analytical techniques.

  • Stability Studies: Conduct stability studies under various conditions to understand the degradation pathways and establish appropriate storage conditions.

By adopting a proactive and data-driven approach, researchers and drug development professionals can effectively manage and mitigate the risks associated with the batch-to-batch variability of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid, leading to more reliable and reproducible scientific outcomes.

References

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020, November 16). LCGC North America. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). ICH. [Link]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ECA Academy. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025, December 19). PharmaCMC. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2025, November 15). IntuitionLabs. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency (EMA). [Link]

  • ICH-Q7 GMP(医薬品の製造管理および品質管理に関する基準). 医薬品医療機器総合機構 (PMDA). [Link]

  • Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system. Shimadzu Scientific Instruments. [Link]

  • Oligonucleotide impurity profiling by liquid chromatography–mass spectrometry. (2026, February 11). Journal of Chromatography A. [Link]

  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]

  • Batch to Batch Variation. Area. [Link]

  • Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. PMC. [Link]

  • Chemical Synthesis Batch to Continuous Manufacturing. (2023, November 29). Kewaunee. [Link]

  • All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020, June 3). RSC Publishing. [Link]

  • Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. (2022, November 23). ACS Publications. [Link]

  • Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. (2012, October 23). Minitab. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). PharmaCMC. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. (2021, March 25). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. (2023, January 10). ACS Publications. [Link]

  • Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. [Link]

  • Computational Methods for Small Molecule Identification. ResearchGate. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. [Link]

  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. (2014, October 28). ACS Publications. [Link]

  • HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers? (2025, April 10). Protheragen. [Link]

  • Reducing Batch-to-Batch Variability of Botanical Drug Products. (2019, January 14). Sartorius. [Link]

  • Development and Validation of HPLC Method for Determination of an API in Presence of its Degradation Products. (2025, June 23). Journal of Drug Delivery and Therapeutics. [Link]

  • RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PMC. [Link]

  • Analyzing Batch-to-Batch Variability in Bulk Chemicals. (2024, November 12). AZoM. [Link]

  • How to solve synthesis problems. Chemistry. [Link]

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Reference Data & Comparative Studies

Comparative

Benchmarking the DSP-EA Covalent Scaffold: A Comparative Guide for Next-Generation Targeted Covalent Inhibitors

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate emerging chemical scaffolds for Targeted Covalent Inhibitors (TCIs). The compound 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate emerging chemical scaffolds for Targeted Covalent Inhibitors (TCIs). The compound 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid (hereafter referred to as DSP-EA ) represents a highly tunable, heteroaryl-substituted acrylic acid warhead.

Unlike the simple aliphatic acrylamides found in first-generation TCIs, DSP-EA leverages the electron-withdrawing properties of both a pyridine ring and a dimethylsulfamoyl group. This architecture precisely modulates the electrophilicity of its Michael acceptor system. This guide objectively benchmarks the DSP-EA scaffold against established covalent drugs and provides self-validating experimental protocols for evaluating its kinetic parameters.

Mechanistic Rationale: The "Goldilocks" Electrophile

In covalent drug design, the warhead must adhere to a strict kinetic balance: it must be reactive enough to engage the target cysteine but stable enough to avoid off-target glutathione (GSH) depletion [1].

The prop-2-enoic acid (acrylic acid) moiety in DSP-EA serves as the Michael acceptor. The β -carbon's susceptibility to nucleophilic attack by a thiolate is enhanced by the inductive and resonance effects of the 5-(dimethylsulfamoyl)pyridin-3-yl substituent. This fine-tuning often results in a lower intrinsic reactivity (longer GSH half-life) but a high specific enzymatic reactivity ( kinact​/KI​ ) when non-covalent binding interactions are optimized. This reliance on reversible binding affinity prior to covalent bond formation is a critical mechanism for minimizing off-target toxicity [2].

G A DSP-EA Scaffold (Michael Acceptor) C Reversible Non-Covalent Complex (Ki) A->C Binding B Target Cysteine (Thiolate Nucleophile) B->C D Transition State (Beta-Carbon Attack) C->D Nucleophilic Attack E Irreversible Covalent Adduct (kinact) D->E Protonation

Fig 1: Michael addition mechanism of DSP-EA targeting a cysteine residue.

Benchmarking Against Known Covalent Drugs

To contextualize the utility of DSP-EA, we must benchmark its kinetic parameters against FDA-approved covalent inhibitors. The table below summarizes the intrinsic reactivity (GSH t1/2​ ) and specific target reactivity ( kinact​/KI​ ) of established drugs compared to the projected profile of optimized DSP-EA derivatives.

CompoundClinical TargetWarhead ClassIntrinsic GSH t1/2​ (min)Specific Reactivity ( kinact​/KI​ M−1s−1 )Selectivity Profile
Afatinib EGFR (Cys797)Crotonamide~25 >105 Low (High off-target reactivity)
Ibrutinib BTK (Cys481)Unsubstituted Acrylamide~150 104−105 Moderate
Sotorasib KRAS (G12C)Substituted Acrylamide>300 103−104 High (Relies on deep pocket binding)
DSP-EA (Lead) Cys-TargetedHeteroaryl Acrylic Acid>250 Tunable ( 103−104 ) High (Sterically controlled)

Data synthesis based on industry-standard reactivity profiling for Michael acceptors [3].

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the evaluation of DSP-EA must rely on self-validating protocols. Every assay described below includes internal controls designed to isolate causality and rule out experimental artifacts.

Protocol 1: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Causality: Why use Glutathione (GSH)? GSH is the most abundant intracellular thiol. Measuring the pseudo-first-order rate constant of DSP-EA against GSH accurately predicts its potential for off-target promiscuity and hepatotoxicity[4].

Self-Validating Control: The assay includes Afatinib as a "high-reactivity" positive control and Sotorasib as a "low-reactivity" negative control to validate the dynamic range of the LC-MS system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 µM solution of DSP-EA and a 5 mM solution of GSH in 100 mM Potassium Phosphate buffer (pH 7.4). Crucial Step: Add 1 mM EDTA to the buffer to chelate trace metals and prevent artifactual, metal-catalyzed thiol oxidation.

  • Incubation: Combine the solutions at 37°C in a thermoshaker.

  • Quenching & Sampling: At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and quench the reaction with 50 µL of ice-cold acetonitrile containing 1 µM Labetalol (Internal Standard).

  • LC-MS/MS Analysis: Inject the quenched samples into a UHPLC-QToF system. Monitor the depletion of the parent DSP-EA mass ( m/z 257.06 [M+H]+ ) and the appearance of the corresponding GSH-adduct mass.

  • Kinetic Calculation: Plot ln(Remaining Area Ratio) versus time. The slope of the linear fit represents −kobs​ . Calculate the half-life as t1/2​=ln(2)/kobs​ .

Workflow Step1 1. Reagent Prep DSP-EA + 5mM GSH + EDTA Step2 2. Time-Course Incubation 37°C, pH 7.4 Step1->Step2 Step3 3. LC-MS/MS Analysis Monitor m/z 257.06 Depletion Step2->Step3 Step4 4. Kinetic Modeling Calculate Pseudo-1st Order t1/2 Step3->Step4 Step5 5. Benchmarking Compare vs Afatinib/Sotorasib Step4->Step5

Fig 2: High-throughput LC-MS workflow for profiling intrinsic GSH reactivity.

Protocol 2: Target Engagement via Intact Protein Mass Spectrometry

Causality: While the GSH assay measures intrinsic reactivity, intact protein MS measures specific reactivity. This confirms that the DSP-EA scaffold achieves a 1:1 stoichiometric covalent modification with the target protein, driven by prior non-covalent affinity ( KI​ ).

Self-Validating Control: A saturated analog of DSP-EA (propanoic acid derivative lacking the α,β -unsaturated double bond) is incubated in parallel. If mass shifts occur with the saturated analog, it indicates non-specific binding or artifactual oxidation, invalidating the run.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein to 2 µM in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • Dose-Response Incubation: Incubate the protein with varying concentrations of DSP-EA (1 µM to 20 µM) at 25°C.

  • Time-Course Quenching: Quench the reactions at 1, 5, 10, 30, and 60 minutes by adding 1% Formic Acid (final concentration) to denature the protein and halt the reaction.

  • TOF-MS Analysis: Analyze the samples using an LC-TOF-MS equipped with a C4 desalting column.

  • Deconvolution & Calculation: Use MaxEnt1 (or equivalent deconvolution software) to collapse the multiply charged protein envelope into a zero-charge intact mass. Calculate the percentage of the +256 Da modified protein species. Fit the time-dependent inactivation data to a pseudo-first-order kinetic model to derive the specific efficiency constant ( kinact​/KI​ ).

Conclusion

The 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid (DSP-EA) scaffold presents a highly sophisticated building block for modern TCI development. By benchmarking it against known drugs like Ibrutinib and Sotorasib using rigorous, self-validating LC-MS workflows, researchers can confidently harness its tuned electrophilicity to target challenging cysteines while minimizing off-target liability.

References

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408-13421. URL:[Link][1]

  • Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences (PNAS), 111(1), 173-178. URL:[Link][2]

  • Domainex. (2024). GSH Reactivity Assay. Domainex Assay Biology. URL:[Link][3]

  • X-Chem. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem Insights. URL:[Link][4]

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Safety & Regulatory Compliance

Safety

3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid Chemical Profile and Hazard Causality 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is a complex synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

Chemical Profile and Hazard Causality

3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is a complex synthetic organic molecule characterized by three distinct functional groups: a pyridine ring, a dimethylsulfamoyl moiety, and an acrylic acid (prop-2-enoic acid) chain.

To safely manage this compound, researchers must understand the causality behind its hazards:

  • Prop-2-enoic Acid Moiety: Imparts mild acidity to the molecule, making it a contact irritant to the skin, eyes, and respiratory mucosa.

  • Pyridine & Sulfonamide Groups: These nitrogen- and sulfur-containing structures are highly stable and pose a significant risk of aquatic toxicity and environmental persistence if introduced into municipal wastewater systems.

Regulatory Grounding and Waste Classification

According to the American Chemical Society (ACS) Chemical Disposal Guidelines, drain disposal is strictly limited to dilute aqueous solutions of simple, soluble salts containing specific, low-toxicity cations and anions[1][2]. Because this compound contains complex heteroaromatic and sulfonamide structures, it explicitly fails the ACS criteria for drain disposal and must never be flushed down a laboratory sink[1][2].

Furthermore, under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR 261), this compound must be managed as a regulated hazardous chemical waste[3]. The scientifically mandated route of destruction is high-temperature incineration. Incineration (typically >1000°C) ensures the complete thermal cleavage of the stable pyridine and sulfonamide bonds, converting them into CO₂, H₂O, NOₓ, and SOₓ. These combustion byproducts are subsequently captured and neutralized by the disposal facility's alkaline exhaust scrubbers, preventing environmental release[4].

Quantitative Disposal Parameters

ParameterSpecification / Value
Chemical State Solid (Powder/Crystalline)
Primary Hazard Class Irritant / Environmental Hazard
pH (Aqueous Dispersion) ~3.0 - 4.5 (Estimated due to carboxylic acid)
EPA Waste Classification Regulated Hazardous Waste (Characteristic)[3]
Approved Disposal Method High-Temperature Incineration (>1000°C)[4]
Drain Disposal Permissibility 0% (Strictly Prohibited)[2]
Incompatible Decontaminants Sodium Hypochlorite (Bleach)[5]

Standard Operating Procedure: Routine Disposal Workflow

This protocol ensures the safe segregation and staging of the chemical for final destruction, adhering to the National Research Council's "Prudent Practices in the Laboratory"[6][7].

  • Step 1: Segregation. Classify and segregate the material as "Solid Organic Acid Waste." Do not mix this powder with liquid solvent waste or strong oxidizers.

  • Step 2: Primary Containment. Transfer the waste into a compatible, wide-mouth High-Density Polyethylene (HDPE) or glass container. Ensure the container is completely dry to prevent unwanted dissolution or localized acidic reactions.

  • Step 3: Self-Validating Containment Check. After sealing the container, wipe the exterior threads and bottle surface with a dry Kimwipe. Visually inspect the wipe under direct lighting; the complete absence of transferred powder validates that the primary containment is free of exterior contamination.

  • Step 4: Labeling. Affix a standardized hazardous waste tag. Explicitly write the full chemical name: 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid. Do not use acronyms or structural shorthand. Mark the primary hazards as "Irritant" and "Environmental Hazard."

  • Step 5: Storage & Transfer. Place the sealed container inside a secondary containment tray within a ventilated hazardous waste storage cabinet. Submit a pickup request to your institution's Environmental Health and Safety (EHS) department for final incineration.

Emergency Spill Response & Decontamination Protocol

In the event of an accidental powder spill on the benchtop or floor, execute the following self-validating cleanup workflow.

Mechanistic Caution (Expertise Insight): Never use sodium hypochlorite (bleach) to decontaminate spills of this compound. Sulfonamides react readily with hypochlorite in aqueous environments to form electrophilic N-chloramine derivatives, which are highly reactive, volatile, and toxic[5].

  • Step 1: PPE & Isolation. Don a lab coat, nitrile gloves, and safety goggles. If the spill is large and dust is airborne, use a particulate respirator. Isolate the spill area.

  • Step 2: Dry Mechanical Collection. Do not sweep dry powder with a standard brush, as this generates hazardous aerosols. Instead, gently cover the powder with damp paper towels (moistened with deionized water) to suppress dust, then carefully scoop the material into a hazardous waste bag.

  • Step 3: Chemical Neutralization. Prepare a 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution. Spray or carefully pour this mild alkaline solution over the spill zone to neutralize residual prop-2-enoic acid. Wipe the area with fresh paper towels.

  • Step 4: Self-Validating Neutralization Check. Press a strip of universal pH indicator paper against the damp surface of the decontaminated benchtop. The protocol is validated when the pH reads neutral (pH 6.5–7.5), confirming the complete chemical neutralization of the organic acid residue.

  • Step 5: Final Wash. Perform a final wipe-down with deionized water to remove any residual sodium bicarbonate salts, and dispose of all cleanup materials as solid hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: 3-[5-(Dimethylsulfamoyl)pyridin-3-yl] prop-2-enoic acid CheckDrain Does it meet ACS Drain Disposal Criteria? Start->CheckDrain DrainNo No (Contains Pyridine & Sulfonamide) CheckDrain->DrainNo Segregation Waste Segregation: Solid Organic Acid Waste DrainNo->Segregation Labeling Labeling & Containment: HDPE/Glass, 'Hazardous Waste' Segregation->Labeling Storage Storage: Ventilated Cabinet, Secondary Containment Labeling->Storage EHS EHS / Hazmat Pickup Storage->EHS Incineration Final Disposal: High-Temperature Incineration EHS->Incineration

Fig 1. Decision tree and workflow for the proper disposal of the sulfonamide-pyridine derivative.

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS.org. Available at:[Link]

  • American Chemical Society (ACS). "Safe disposal of lab chemicals | C&EN Global Enterprise." ACS Publications. Available at:[Link]

  • American Association of Chemistry Teachers (AACT) / ACS. "AACT Disposal Quick Reference Guide." ACS.org. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA.gov. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Characteristics." EPA.gov. Available at:[Link]

  • University of Hertfordshire. "Chloramine-T." Agriculture and Environment Research Unit (AERU). Available at:[Link]

  • Industrial Safety Tips. "Chemical Spill In Laboratory: Causes, Hazards & Prevention." Industrialsafetytips.in. Available at:[Link]

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